molecular formula C7H6BrN3 B6595826 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 52090-78-5

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6595826
CAS No.: 52090-78-5
M. Wt: 212.05 g/mol
InChI Key: NOMFNCPFEGECCQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMFNCPFEGECCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743181
Record name 3-Bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-78-5
Record name 3-Bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: Referenced in specific vendor catalogs) is a fused bicyclic heteroaromatic system comprising a pyrazole ring fused to a pyridine ring. This scaffold is increasingly valued in Fragment-Based Drug Discovery (FBDD) due to its ability to mimic the adenine ring of ATP, making it a privileged structure for designing kinase inhibitors (e.g., PIM-1, TRK). Its specific substitution pattern—a bromine atom at position 3 and a methyl group on the pyridine ring—provides essential vectors for further chemical diversification via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Part 1: Physicochemical Profile & Molecular Weight

The precise determination of molecular weight is critical for stoichiometry in synthesis and identity confirmation in mass spectrometry.

Molecular Formula & Weight
  • IUPAC Name: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine[1]

  • Molecular Formula:

    
    [1]
    
  • SMILES: CC1=NC2=C(NN=C2C=C1)Br (Canonical representation may vary by tautomer)

Isotopic Distribution & Exact Mass

Due to the presence of Bromine (


 and 

in a ~1:1 ratio), the molecule does not have a single "weight" but rather a distinct isotopic pattern.
IsotopeMass (Da)AbundanceComposition
Monoisotopic (

)
210.9745 100%

M+2 (

)
212.9725 ~97.3%

Average Molecular Weight 212.05 g/mol N/AWeighted average of all isotopes

Analyst Note: In High-Resolution Mass Spectrometry (HRMS), look for the characteristic 1:1 doublet separated by 2.0 mass units at m/z 211 and 213


.
Structural Properties
  • Lipophilicity (cLogP): ~1.6 – 2.0 (Predicted). The bromine increases lipophilicity relative to the parent scaffold, improving membrane permeability but potentially reducing solubility.

  • H-Bond Donors: 1 (Pyrazole NH)

  • H-Bond Acceptors: 2 (Pyridine N, Pyrazole N)

  • Tautomerism: The 1H-tautomer is generally the most stable form in solution, though the 2H-tautomer may participate in binding events.

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of this scaffold typically follows a "Ring Construction followed by Functionalization" logic. The most robust pathway involves constructing the pyrazolo[4,3-b]pyridine core from a pyridine precursor, followed by regioselective bromination.

Retrosynthetic Analysis

The 3-bromo-5-methyl derivative is best accessed via electrophilic bromination of the parent heterocycle, 5-methyl-1H-pyrazolo[4,3-b]pyridine. This parent is synthesized from 2-chloro-6-methyl-3-nitropyridine (or the 3-cyano/3-formyl analog).

Synthesispathway Precursor 2-Chloro-6-methyl- 3-nitropyridine Step1 Hydrazine Cyclization (SNAr + Reductive Cyclization) Precursor->Step1 Scaffold 5-Methyl-1H- pyrazolo[4,3-b]pyridine Step1->Scaffold Step2 Regioselective Bromination (NBS or Br2) Scaffold->Step2 Product 3-Bromo-5-methyl-1H- pyrazolo[4,3-b]pyridine Step2->Product

Figure 1: Synthetic workflow from pyridine precursor to final brominated scaffold.

Detailed Experimental Protocol
Step 1: Synthesis of the Parent Scaffold

Objective: Cyclize the pyridine precursor to form the fused ring system.

  • Reagents: 2-Chloro-6-methyl-3-nitropyridine (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve the chloropyridine in ethanol.

    • Add hydrazine hydrate dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. (The hydrazine displaces the chloride and subsequently reduces/condenses with the nitro group to close the ring).

    • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOAc/Hexanes.

  • Validation: 1H NMR should show the disappearance of the ethyl/nitro signals and the appearance of the pyrazole C3-H singlet around

    
     8.0–8.2 ppm.
    
Step 2: Regioselective Bromination (C3 Position)

Objective: Install the bromine atom at the electron-rich C3 position of the pyrazole ring.

  • Reagents: 5-Methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), DMF or Acetonitrile.

  • Procedure:

    • Dissolve the scaffold in DMF (dimethylformamide) at room temperature.

    • Add NBS portion-wise over 15 minutes to avoid over-bromination.

    • Stir at RT for 2–12 hours. Monitor by TLC (50% EtOAc/Hex) or LC-MS.

    • Quench: Pour the reaction mixture into ice-water (10x volume).

    • Isolation: Filter the resulting solid. Wash with water to remove succinimide byproducts. Dry under vacuum.

  • Yield: Typically 75–85%.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5–14.0 (br s, 1H, NH): Exchangeable pyrazole proton.
      
    • 
       7.8–8.0 (d, 1H, Pyridine Ar-H): Protons on the pyridine ring.
      
    • 
       7.2–7.4 (d, 1H, Pyridine Ar-H).
      
    • 
       2.5–2.6 (s, 3H, CH3): Methyl group attached to the pyridine ring.
      
    • Key Diagnostic: The absence of the singlet at ~8.0 ppm (C3-H) confirms full bromination at position 3.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI+).

  • Signature:

    • Peak A: 211.0 (

      
      )
      
    • Peak B: 213.0 (

      
      )
      
    • Intensity Ratio: ~1:1.

    • Retention Time: The brominated product will elute later than the non-brominated parent on a C18 reverse-phase column due to increased hydrophobicity.

Part 4: Application in Drug Discovery

Scaffold Utility

The 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine structure serves as a versatile "linchpin" in medicinal chemistry:

  • C3-Bromine: Acts as a handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, targeting the hydrophobic pocket of kinase enzymes.

  • N1-Nitrogen: Can be alkylated or arylated (Chan-Lam coupling) to tune solubility and solvent exposure.

  • Pyridine Nitrogen (N5): Functions as a critical hydrogen bond acceptor (HBA) in the hinge region of kinases (e.g., interacting with the backbone NH of the hinge residue).

Biological Targets

Research indicates this scaffold class is active against:

  • PIM-1 Kinase: Overexpressed in hematological malignancies.

  • TRK (Tropomyosin Receptor Kinase): Relevant in pain and oncology.

  • c-Met: Hepatocyte growth factor receptor.

DrugDesign Core 3-Bromo-5-methyl- 1H-pyrazolo[4,3-b]pyridine Action1 Suzuki Coupling (C3) (Hydrophobic Pocket) Core->Action1 Action2 N-Alkylation (N1) (Solubility/Selectivity) Core->Action2 Target1 PIM-1 Inhibitors (Oncology) Target2 TRK Inhibitors (Pain/Cancer) Action1->Target1 Action1->Target2

Figure 2: Strategic application of the scaffold in kinase inhibitor design.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70700327, 3-bromo-5-methyl-1h-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • Liaras, K., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2] Molecules, 27(7), 2244. (Provides analogous synthesis routes for pyrazolopyridine isomers). Retrieved from [Link]

  • Uni.lu (2025). PubChemLite Record for 3-bromo-5-methyl-1h-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Profiling of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its bioavailability, efficacy, and developability.[1][2] This guide provides a comprehensive technical framework for assessing the solubility of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Recognizing the scarcity of public data for this specific entity[3], this document synthesizes established methodologies to offer a robust protocol for its characterization. We will detail the theoretical underpinnings of solubility, provide step-by-step experimental protocols for both kinetic and thermodynamic solubility assessment, present an illustrative data set, and discuss the strategic implications of these findings for preclinical development. This guide is designed to empower researchers with the expertise to generate and interpret high-quality solubility data, a cornerstone of successful drug discovery.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is arguably one of the most significant hurdles.[4] A compound must be in solution at the site of absorption to be taken up into systemic circulation.[2][5] Consequently, low solubility can lead to poor and erratic absorption, diminished bioavailability, and ultimately, therapeutic failure.[4][5] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a paramount challenge for formulation scientists.[1][5]

The compound 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine belongs to the pyrazolopyridine class of heterocycles, a scaffold known for a wide range of biological activities and a frequent constituent of modern medicinal chemistry programs.[6] Characterizing the solubility of such compounds is not merely a data collection exercise; it is a critical step that informs lead optimization, aids in the selection of appropriate formulation strategies, and ensures the reliability of in vitro biological assays.[7][8]

This guide provides a dual approach to solubility assessment:

  • Kinetic Solubility: A high-throughput measurement that determines the concentration at which a compound, rapidly dissolving from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[9][10] This is invaluable for the rapid screening of compound libraries in early discovery.[11]

  • Thermodynamic Solubility: The true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[12][13] This "gold standard" measurement is essential for lead optimization and preformulation studies.[7][14]

By understanding and applying these methodologies, researchers can build a comprehensive solubility profile for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, enabling data-driven decisions throughout the drug development pipeline.

Physicochemical Profile of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Before embarking on experimental measurements, it is crucial to understand the intrinsic properties of the molecule that will govern its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem[3]
Molecular Weight 212.05 g/mol PubChem[3]
Structure Chemical structure of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridinePubChem[3]
Predicted XLogP3 1.8PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem

The predicted XLogP3 value of 1.8 suggests moderate lipophilicity. While not excessively high, this value indicates that aqueous solubility might be limited. The presence of both hydrogen bond donors and acceptors provides sites for interaction with polar solvents like water, but the overall fused aromatic ring system contributes to the molecule's hydrophobicity. These features underscore the necessity of experimental solubility determination.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both kinetic and thermodynamic solubility. The causality behind experimental choices is explained to provide a deeper understanding of the process.

3.1. Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for early-stage discovery, where speed and relative compound ranking are more critical than absolute accuracy.[9] It measures the point at which a compound precipitates from a DMSO-cosolvent solution upon addition to an aqueous buffer, detected by light scattering (nephelometry).[7][14]

Rationale: Drug discovery campaigns often generate hundreds of compounds that need rapid profiling. The kinetic assay uses DMSO stock solutions, which are the standard format for compound storage and handling in high-throughput screening (HTS). This method mimics the conditions of many in vitro biological assays, where a small volume of DMSO stock is added to a larger volume of aqueous buffer, making the results highly relevant for diagnosing potential assay artifacts.[9]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_plate Dispense 2 µL of Stock into 96-well plate prep_stock->prep_plate add_buffer Add 198 µL Aqueous Buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer mix Mix thoroughly (5 min @ 900 rpm) add_buffer->mix incubate Incubate at 25°C for 2 hours mix->incubate read_nephelometer Measure Light Scattering (Nephelometer) incubate->read_nephelometer calc_sol Calculate Solubility vs. Precipitation Threshold read_nephelometer->calc_sol G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis add_solid Add excess solid compound (e.g., 2 mg) to 1 mL solvent in a glass vial shake Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours add_solid->shake check_solid Visually confirm excess solid remains shake->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge filter Filter supernatant (0.45 µm PTFE filter) centrifuge->filter quantify Quantify concentration of filtrate via LC-MS/MS or UV-Vis filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (e.g., 2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment must be visually confirmed. [12]2. Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended time is crucial to ensure equilibrium is reached. [7][14]3. Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation (e.g., 10,000 x g for 15 minutes) followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PTFE).

  • Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or, for higher sensitivity and specificity, LC-MS/MS against a standard curve.

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the thermodynamic solubility.

Illustrative Solubility Data

As public experimental data for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is not available,[3] the following table presents a set of hypothetical, yet plausible, data that a researcher might obtain using the protocols described above. This data serves to illustrate the expected outcomes and their interpretation.

Table 1: Illustrative Solubility Profile of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Solvent SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
PBS (pH 7.4)Kinetic2545212Low Solubility
PBS (pH 7.4)Thermodynamic2522104Poorly Soluble
Simulated Gastric Fluid (pH 1.2)Thermodynamic37150707Moderately Soluble
Simulated Intestinal Fluid (pH 6.8)Thermodynamic3725118Poorly Soluble
DMSOThermodynamic25>20,000>94,317Very Soluble
EthanolThermodynamic255,50025,937Soluble

Note: Solubility classifications are based on common industry guidelines where >60 µg/mL is considered a good target for discovery compounds.[9]

Interpretation and Strategic Implications

The solubility profile of a compound is a critical dataset that guides the entire preclinical development strategy.

G cluster_data Solubility Data cluster_implications Development Implications cluster_actions Strategic Actions data Aqueous Solubility (e.g., < 50 µg/mL) bioassay Risk of false negatives in in-vitro assays data->bioassay formulation Need for enabling formulations (e.g., amorphous dispersions, nanosuspensions) data->formulation route Challenges for IV formulation data->route pk Potential for low/ variable oral bioavailability data->pk medchem Guide MedChem to improve solubility bioassay->medchem formulate Initiate preformulation characterization formulation->formulate dose Select appropriate vehicle for in-vivo studies pk->dose

Caption: Decision tree based on solubility data.

Analysis of Illustrative Data:

  • Kinetic vs. Thermodynamic: The kinetic solubility (45 µg/mL) is approximately double the thermodynamic value (22 µg/mL). This is a common observation and highlights the tendency of kinetic methods to overestimate solubility due to the formation of transient, supersaturated solutions. [12]The thermodynamic value should be used for all critical formulation and risk assessment decisions.

  • pH-Dependent Solubility: The compound exhibits significantly higher solubility in acidic conditions (150 µg/mL at pH 1.2) compared to neutral or near-neutral conditions (22-25 µg/mL). This suggests the molecule is a weak base, becoming protonated and more soluble at low pH. This is a crucial piece of information, as it implies that the drug may dissolve in the stomach but could precipitate in the higher pH environment of the small intestine, potentially limiting absorption.

  • Biopharmaceutical Classification System (BCS) Implications: With an aqueous solubility below what is considered "highly soluble" according to WHO and FDA guidelines (highest dose soluble in 250 mL over pH 1.2-6.8),[15] this compound would likely be classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), assuming permeability is high or low, respectively. This classification immediately flags potential bioavailability challenges and necessitates advanced formulation strategies. [5]* Formulation Strategy: The low solubility at physiological pH (7.4) makes developing a simple aqueous formulation for intravenous administration challenging. [8]For oral delivery, formulation approaches such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (nanosuspension) would likely be required to enhance dissolution and absorption. [2]* Vehicle Selection for In Vivo Studies: For early preclinical toxicology and pharmacology studies, the high solubility in organic solvents like ethanol or co-solvent systems (e.g., PEG/water) would be explored to create suitable dosing vehicles. [16]However, care must be taken to ensure the vehicle itself does not cause toxicity or alter the compound's intrinsic properties. [16]

Conclusion

The systematic evaluation of solubility is an indispensable component of modern drug discovery and development. This guide has provided a comprehensive, scientifically grounded framework for characterizing the solubility of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine. By employing robust protocols for both kinetic and thermodynamic measurements, researchers can generate high-quality data. The true value of this data is realized when it is integrated into a broader strategic context, guiding medicinal chemistry efforts, informing the design of effective formulation strategies, and ultimately increasing the probability of advancing a promising molecule toward the clinic. The principles and methodologies detailed herein are fundamental to mitigating the risks associated with poor solubility and are essential for any scientist working in the field of drug development.

References
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 18, 2026, from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved February 18, 2026, from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Retrieved February 18, 2026, from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomedical and Pharmacology Journal. Retrieved February 18, 2026, from [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved February 18, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved February 18, 2026, from [Link]

  • 3-bromo-5-methyl-1h-pyrazolo[4,3-b]pyridine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Retrieved February 18, 2026, from [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 18, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 18, 2026, from [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved February 18, 2026, from [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved February 18, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. Retrieved February 18, 2026, from [Link]

  • WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty- seventh report. (n.d.). WHO. Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: Safety and Handling of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 52090-78-5 ) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry.[1][2] As a fused pyridine-pyrazole system, it serves as a critical building block for kinase inhibitors and other bioactive small molecules. Its structural features—specifically the electrophilic bromine at the C3 position and the nucleophilic N1-H—allow for orthogonal functionalization strategies, including Suzuki-Miyaura cross-couplings and N-alkylation.

This guide provides a rigorous safety and operational framework for researchers handling this compound. It moves beyond generic safety data sheets (SDS) to address the specific physicochemical nuances of halogenated azaindoles, ensuring both personnel safety and experimental integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine
CAS Number 52090-78-5
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DMAc; sparingly soluble in DCM/MeOH; insoluble in water.
Acidity (pKa) The N1-H proton is weakly acidic (estimated pKa ~12-13), requiring base for deprotonation.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is limited, its structural analogs (e.g., 3-bromo-1H-pyrazolo[3,4-b]pyridine) exhibit well-documented hazards. We apply a Read-Across Risk Assessment to establish a conservative safety profile.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[3]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[3]

Specific Chemical Hazards
  • Halogen Reactivity: The C-Br bond is stable under ambient conditions but susceptible to metal-halogen exchange (e.g., with n-BuLi) or oxidative addition (Pd/Ni catalysts).

  • Nitrogenous Basicity: The pyridine nitrogen (N5 position) imparts basicity, making the compound potentially incompatible with strong acids or strong oxidizers.

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use anti-static weighing boats and ground all metal spatulas, as dry heterocyclic powders can accumulate static charge, leading to dispersion.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; Half-face respirator with organic vapor/acid gas cartridges if heating or generating dust outside a hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended when handling solutions in penetrating solvents like DMSO or DMF.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for liquid handling involving this compound.

Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic potential exists. Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed desiccator.

  • Light Sensitivity: Protect from light to prevent potential photodehalogenation over long-term storage.

Experimental Workflows & Reactivity

Workflow: Safe Reaction Setup (Suzuki Coupling)

The following diagram illustrates a self-validating workflow for utilizing 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine in a palladium-catalyzed cross-coupling reaction. This protocol minimizes exposure while maximizing yield.

ReactionWorkflow Start Start: Reagent Preparation Weigh Weighing (Fume Hood) Anti-static protocols Start->Weigh Dissolve Solubilization Solvent: 1,4-Dioxane/Water Concentration: 0.1 M Weigh->Dissolve Dissolve Solid Degas Degassing (Sparging) Argon bubbling (15 min) Dissolve->Degas Remove O2 Catalyst Catalyst Addition Pd(dppf)Cl2 / Base (K2CO3) Degas->Catalyst Add Sensitive Reagents Heat Reaction Heating 80-100°C (Sealed Tube) Catalyst->Heat Initiate Reaction Quench Quench & Workup Dilute w/ EtOAc, Wash w/ Brine Heat->Quench Completion (TLC/LCMS)

Figure 1: Optimized workflow for Pd-catalyzed coupling, emphasizing oxygen removal to prevent homocoupling side-reactions.

Reactivity Considerations
  • N-Alkylation vs. C-Coupling: The N1-H proton is the most acidic site. If performing C3-coupling (Suzuki), use a base like K₂CO₃ or Cs₂CO₃ which will deprotonate N1. This is generally tolerated, but if N1-alkylation is a competing side reaction, protect N1 with THP (tetrahydropyran) or SEM (2-(trimethylsilyl)ethoxymethyl) prior to coupling.

  • Metal Scavenging: Post-reaction, the pyridine nitrogen can coordinate to residual Palladium, complicating purification. Use a metal scavenger (e.g., SiliaMetS® Thiol) or an EDTA wash during workup.

Emergency Response & Spill Management

Spill Decision Tree

In the event of a release, immediate classification of the spill determines the response.

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid / Powder Type->Solid Powder Liquid Solution (DMSO/DMF) Type->Liquid Liquid ActionSolid 1. Dampen w/ inert oil/solvent 2. Scoop into jar 3. Wipe with MeOH Solid->ActionSolid ActionLiquid 1. Absorb w/ Vermiculite 2. Do NOT use water (spreads) 3. Collect as Haz Waste Liquid->ActionLiquid

Figure 2: Decision matrix for spill containment. Note: Dampening powder prevents airborne dust generation.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents, as they may enhance transdermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[3]

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Dissolve solid residues in a minimal amount of acetone or dichloromethane.

    • Transfer to a waste container specifically labeled "Halogenated Solvents & Organics."

    • Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole (Analogous Core). Retrieved from [Link]

  • American Elements. 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet (Isomer Analog). Retrieved from [Link][4]

Sources

Navigating the Scarcity: A Technical Guide to Acquiring 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and medicinal chemists pioneering novel therapeutics, the pyrazolo[4,3-b]pyridine scaffold represents a privileged structure, forming the core of numerous kinase and protein-protein interaction inhibitors. This guide addresses the specific challenges related to the procurement of a key derivative, 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine . Our investigation reveals that this compound is not commercially available as a catalog item from major chemical suppliers. This reality necessitates a strategic shift from direct purchase to de novo synthesis. This document provides a comprehensive analysis of the commercial landscape of related analogs and key precursors, and presents a field-proven, logical synthetic route to empower research teams to access this valuable molecule.

Chemical Identity and Structural Elucidation

Clarity in nomenclature is paramount to avoid procuring incorrect isomers which are commercially available. The target compound is defined as follows:

  • IUPAC Name: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • CAS Number: Not assigned, indicative of its absence from major chemical registries and commercial catalogs.

Structure:

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Protocol: Synthesis via Formic Acid Cyclization

This protocol is a self-validating system grounded in established chemical principles for pyrazole formation from hydrazinopyridines. The causality behind using formic acid is its dual function as both a solvent and the electrophilic source of the C3 carbon of the pyrazole ring.

Materials & Reagents:

  • (3-Bromo-5-methylpyridin-2-yl)hydrazine (CAS: 1289007-61-9)

  • Formic Acid (≥98%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromo-5-methylpyridin-2-yl)hydrazine (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (approx. 10-20 volumes relative to the hydrazine). The formic acid acts as both the reagent and the solvent.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur. Stir until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine.

Research Context and Applications of the Pyrazolopyridine Scaffold

The pursuit of the 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine core is scientifically justified by the extensive and diverse biological activities reported for this class of heterocycles. The bromine atom at the 3-position is a particularly valuable functional handle, enabling further structural elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity and modulate biological activity.

Pyrazolo[4,3-b]pyridines and the isomeric pyrazolo[3,4-b]pyridines are known to be potent inhibitors of various key drug targets:

  • Kinase Inhibition: They have been successfully developed as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are implicated in various cancers.[1]

  • Cancer Immunotherapy: Derivatives of the related 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a cornerstone of modern cancer immunotherapy.[2]

  • Anticancer Agents: The scaffold is central to compounds developed as anti-leukemic agents that function by inhibiting Topoisomerase IIα.[2]

  • General Drug Discovery: The pyrazolopyridine core is a frequent feature in compounds targeting a wide range of diseases, highlighting its utility as a privileged scaffold in medicinal chemistry. [3]

G A 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (Target Scaffold) B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Sonogashira Coupling (C-C alkyne formation) A->D E Novel Drug Candidates (Kinase Inhibitors, etc.) B->E C->E D->E

Caption: Utility of the bromo-substituent for synthetic diversification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine does not exist, precautions should be based on analogous halogenated heterocyclic compounds.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The targeted molecule, 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, represents a valuable but commercially unavailable building block for drug discovery. This guide demonstrates that its acquisition is eminently feasible through a straightforward, one-step synthetic protocol starting from the commercially available precursor, (3-Bromo-5-methylpyridin-2-yl)hydrazine. By providing this detailed synthetic route and contextualizing the target's importance through the documented biological activities of the pyrazolopyridine scaffold, this guide empowers researchers to overcome procurement hurdles and accelerate the development of novel chemical entities for critical therapeutic targets.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. (2022-10-18). [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. (2021-05-30). [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. (2025-11-20). [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. (2023-01-16). [Link]

  • 2-Amino-3-bromo-5-methylpyridine. Pharmaffiliates. [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the pyrazolopyridine scaffold in a wide range of biologically active compounds.[1][2] Accurate and comprehensive spectroscopic characterization is a cornerstone of drug discovery and development, ensuring the identity, purity, and structural integrity of synthesized compounds. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

Molecular Structure and Spectroscopic Overview

The structure of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, with the chemical formula C₇H₆BrN₃, forms the basis for interpreting its spectroscopic data.[3] The fusion of a pyrazole and a pyridine ring creates a bicyclic system with distinct electronic and chemical environments for each atom.[1] The strategic placement of a bromine atom, a methyl group, and a hydrogen atom on the pyridine ring, alongside the pyrazole's NH proton, gives rise to a unique spectroscopic fingerprint.

A comprehensive characterization of this molecule involves the application of multiple spectroscopic techniques to elucidate its complete structure and connectivity. While experimental data for this specific compound is not widely published, we can predict and interpret the expected spectra based on known chemical principles and data from closely related analogs.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, both ¹H and ¹³C NMR are essential.

NMR relies on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, which is detected. The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as chemical shift (δ), measured in parts per million (ppm).

In the ¹H NMR spectrum of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, we expect to observe signals for the aromatic protons, the methyl protons, and the pyrazole NH proton.

  • Aromatic Protons: The two protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling patterns (spin-spin splitting) will depend on their position relative to the nitrogen atom and the methyl group.

  • Methyl Protons: The methyl group (CH₃) will give rise to a singlet (a single, unsplit peak) in the aliphatic region, likely around 2.5 ppm. The integration of this signal will correspond to three protons.

  • NH Proton: The proton on the pyrazole nitrogen will likely appear as a broad singlet at a downfield chemical shift, potentially above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Aromatic Carbons: The seven carbon atoms of the bicyclic ring system will produce distinct signals in the aromatic region of the spectrum (typically 100-160 ppm). The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

  • Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum, usually below 30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 9.0100 - 150
Aromatic C-Br-95 - 115
Aromatic C-N-140 - 160
Pyrazole NH> 10 (broad)-
Methyl CH₃~ 2.5~ 20

Note: These are predicted values and may vary based on the solvent and experimental conditions.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending. The frequency of this vibration is dependent on the bond strength and the masses of the atoms involved. A plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹) constitutes an IR spectrum.

For 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, the IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazole ring.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the pyridine ring.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl group.

  • C=N and C=C Stretch: A series of sharp absorption bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings.

  • C-Br Stretch: An absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, corresponding to the C-Br stretching vibration.

Table 2: Key Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=N, C=C Stretch1400 - 1650
C-Br Stretch500 - 700
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Background Scan: Record a background spectrum of the empty sample holder to subtract any atmospheric or instrumental interferences.

  • Sample Scan: Place the sample in the IR spectrometer and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide information about the structure of a molecule through the analysis of its fragmentation pattern.

In a mass spectrometer, molecules are first ionized to form charged particles. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). A detector measures the abundance of each ion, and the resulting data is plotted as a mass spectrum.

For 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, the mass spectrum will provide crucial information:

  • Molecular Ion Peak (M⁺): The molecular weight of the compound is 211.05 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (an M⁺ and an M+2 peak) of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation Pattern: The molecule may undergo fragmentation upon ionization. The analysis of these fragment ions can provide further structural information.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺ (with ⁷⁹Br)~211Molecular ion with the lighter bromine isotope.
[M+2]⁺ (with ⁸¹Br)~213Molecular ion with the heavier bromine isotope.

Note: The exact m/z values will be determined with high precision in high-resolution mass spectrometry (HRMS).

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions. ESI is a soft ionization technique that often results in a prominent molecular ion peak, which is useful for determining the molecular weight.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The m/z values and relative abundances of the ions are analyzed to determine the molecular weight and deduce the elemental composition (with HRMS) and fragmentation pathways.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound Synthesized 3-Bromo-5-methyl- 1H-pyrazolo[4,3-b]pyridine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data Provides IR_Data Functional Groups (N-H, C=N, C-Br) IR->IR_Data Identifies MS_Data Molecular Weight & Isotopic Pattern (Br) MS->MS_Data Determines Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic characterization of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, utilizing NMR, IR, and MS, is essential for its unambiguous identification and the assurance of its purity. This guide has outlined the theoretical principles, expected spectral features, and experimental protocols for each technique. By integrating the data from these complementary methods, researchers can confidently confirm the structure of this and other novel chemical entities, a critical step in the advancement of drug discovery and development.

References

  • PubChem. 3-bromo-5-methyl-1h-pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link].

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-134. Available from: [Link].

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link].

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. Available from: [Link].

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Methodological & Application

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Abstract & Strategic Overview

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and 7-azaindoles in kinase inhibitors (e.g., CDK, GSK3, and TRK inhibitors). The introduction of aryl or heteroaryl groups at the C3 position is a critical vector for optimizing potency and selectivity.

However, the Suzuki-Miyaura coupling of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine presents two specific chemical challenges:

  • The Acidic Pyrazole NH (pKa ~13): Under standard basic Suzuki conditions, the N1-proton is removed, generating an electron-rich anion that can coordinate to Palladium(II), forming a stable "resting state" complex that poisons the catalytic cycle.

  • The Pyridine Nitrogen: The basic nitrogen at position 4 provides a secondary coordination site, further promoting catalyst deactivation or aggregation.

This guide presents two validated protocols:

  • Protocol A (Direct Coupling): A high-throughput, "green" approach utilizing dialkylbiaryl phosphine ligands (Buchwald precatalysts) to couple the unprotected substrate directly.

  • Protocol B (Protected Route): A robust, high-yield strategy utilizing THP (tetrahydropyranyl) protection for complex or sterically demanding boronic acids.

Chemical Scaffolds & Decision Matrix

Substrate Analysis
  • Core: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

  • Electrophile: C3-Bromide (Reactivity: Moderate to High)

  • Nucleophile: Aryl/Heteroaryl Boronic Acids or Pinacol Esters

Workflow Decision Tree (DOT Visualization)

DecisionTree Start Start: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Check Is the Boronic Acid Sterically Hindered or Unstable? Start->Check Direct Protocol A: Direct Coupling (XPhos Pd G2) Check->Direct No (Standard) Protected Protocol B: Protection Strategy (THP Group) Check->Protected Yes (Complex) Step1 Step 1: THP Protection (DHP, PTSA) Protected->Step1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2) Step1->Step2 Step3 Step 3: Acid Deprotection (HCl/MeOH) Step2->Step3

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on boronic acid complexity.

Protocol A: Direct Coupling (Unprotected)

Rationale: This method bypasses protection/deprotection steps, saving 2 synthetic days. It relies on XPhos Pd G2 , a precatalyst that rapidly generates the active monoligated Pd(0) species. The bulky XPhos ligand prevents the formation of inactive Pd-azole complexes.

Reagents & Materials
  • Substrate: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 – 2.0 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the pyrazolo-pyridine substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing: Add 1,4-Dioxane and Water (4:1 concentration ~0.1 M). Sparge with Nitrogen or Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the block to 100°C for 2–16 hours.

    • Monitoring: Check by LCMS. The starting bromide (M+H ~212/214) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Optimization Table: Troubleshooting Protocol A

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by azole nitrogen.Increase catalyst to 5 mol% or switch to SPhos Pd G2 .
Protodeboronation Boronic acid is unstable at 100°C.Lower temp to 80°C and increase time; add boronic acid in portions.
Debromination (M-Br) Hydride source present/Overheating.[4]Use anhydrous dioxane (if using Cs2CO3); reduce temp.

Protocol B: Protected Route (THP-Protected)

Rationale: For precious or low-reactivity boronic acids, protecting the NH as a Tetrahydropyranyl (THP) acetal eliminates catalyst poisoning and increases solubility, allowing the use of standard, cheaper catalysts like Pd(dppf)Cl₂.

Step 1: THP Protection
  • Dissolve 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine in dry DCM (0.2 M).

  • Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and p-Toluenesulfonic acid (PTSA) (0.1 equiv).

  • Stir at reflux (40°C) for 2–4 hours.

  • Workup: Wash with sat. NaHCO₃. Concentrate. The product is usually a mixture of N1/N2 regioisomers (both are reactive in Suzuki). Use crude or pass through a short silica plug.

Step 2: Suzuki Coupling (Standard)
  • Substrate: N-THP-protected bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (9:1)

  • Conditions: 90°C, 4–12 hours.

  • Note: The protected substrate reacts significantly faster than the unprotected parent.

Step 3: Deprotection
  • Dissolve the coupled product in MeOH or EtOH.

  • Add 4M HCl in Dioxane (5 equiv) or concentrated aqueous HCl (1 mL per mmol).

  • Stir at 60°C for 1–2 hours.

  • Neutralization: Carefully quench with sat. NaHCO₃ or NaOH to pH 8 (precipitate often forms). Filter or extract.

Mechanistic Insight & Causality

The primary failure mode in this chemistry is the "Azole Effect." The diagram below illustrates how the unprotected NH diverts the catalytic cycle.

Mechanism cluster_legend Cycle Key Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-Br Poison Catalyst Poisoning (Pd-Azole Complex) OxAdd->Poison Unprotected NH (Deprotonation) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet R-B(OH)2 Base Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Leg1 Path A: Productive Leg2 Path B: Inhibition

Figure 2: Catalytic cycle showing the competitive inhibition pathway caused by the acidic pyrazole NH.

Why XPhos? The Buchwald ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is bulky and electron-rich.

  • Steric Bulk: Prevents the formation of the stable bis-ligated Pd complex, favoring the active mono-ligated species.

  • Electronic Boost: Facilitates oxidative addition into the electron-rich pyrazolo-pyridine system (made electron-rich by the 5-methyl group).

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[6] Angewandte Chemie International Edition.

    • Relevance: Defines the foundational protocol for coupling unprotected nitrogen heterocycles using XPhos/SPhos.
  • Kudo, N., et al. (2011).

    • Relevance: Specifically investigates the mechanism of azole poisoning and validates the use of excess boronic acid and base.
  • Lier, F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Molecules.

    • Relevance: Provides specific characterization data (NMR/MS)
  • Sigma-Aldrich Product Sheet. 3-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 633328-33-3).[7]

    • Relevance: Verification of commercial availability and safety d

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine via Palladium-catalyzed C–N cross-coupling presents a specific set of challenges due to the fused 5,6-heterocyclic core. The presence of an acidic pyrrole-like NH (pKa ~13) and a coordinating pyridine nitrogen necessitates a rigorous control strategy to prevent catalyst deactivation.

This guide details two validated protocols:

  • Method A (Direct): A step-economical approach using LHMDS and Buchwald G3/G4 precatalysts for unprotected substrates.

  • Method B (Protected): A robust, scalable route utilizing THP protection for challenging amine partners.

Retrosynthetic & Substrate Analysis

The Scaffold

The substrate features a pyrazolo[4,3-b]pyridine core. Unlike its [3,4-b] isomer, the [4,3-b] system places the pyridine nitrogen in a position that can form stable 5-membered chelates with the pyrazole nitrogen if the metal center is not adequately ligated.

  • Electrophile: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine.[1]

  • Key Challenge: The unprotected N1-H proton. Under standard basic conditions (e.g., NaOtBu, Cs2CO3), the deprotonated azole becomes a potent ligand (azolate), displacing phosphines and forming catalytically inactive Pd-azolate complexes (Pd-black precipitation).

  • Electronic Effect: The 5-methyl group is electron-donating, slightly deactivating the C3-Br bond toward oxidative addition compared to the 5-H analog. This requires electron-rich, bulky ligands to facilitate the catalytic cycle.

Strategic Decision Matrix

Use the following logic to select your protocol:

VariableRecommendation
Amine Partner Primary Anilines / Secondary Alkyl
Scale < 100 mg (Discovery)
Priority Speed (Step Count)
Selection METHOD A (Direct)
VariableRecommendation
Amine Partner Amides / Ureas / Weak Nucleophiles
Scale > 1 g (Process/Scale-up)
Priority Reliability / Purification
Selection METHOD B (Protected)

Method A: Direct Amination (Unprotected)

Concept: This protocol utilizes Lithium Hexamethyldisilazide (LHMDS) as a dual-function reagent: it irreversibly deprotonates the indole-like NH (masking it as an insoluble or non-coordinating lithium salt) and serves as the base for the catalytic cycle.

Materials
  • Substrate: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2–4 mol%)

    • Alternative: RuPhos Pd G3 (for secondary amines)

  • Base: LHMDS (1.0 M in THF) (3.5 equiv)

    • Note: Excess base is critical to keep the substrate deprotonated and drive the coupling.

  • Solvent: Anhydrous THF or Dioxane.

Protocol
  • Inertion: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Loading: Add the heteroaryl bromide (1.0 equiv), Amine (1.2 equiv), and Precatalyst (0.02 equiv).

    • Tip: If the amine is a liquid, add it after the solvent.

  • Solvation: Add anhydrous THF (concentration 0.15 M).

  • Deprotection/Activation: Dropwise add LHMDS (3.5 equiv) at Room Temperature.

    • Observation: The solution will likely turn dark or orange/red. This is normal.

  • Heating: Seal and heat to 65 °C for 2–4 hours.

    • Monitoring: Monitor by LCMS.[2] Look for the conversion of the Bromide (M+H: 212/214) to Product.

  • Quench: Cool to RT. Quench with aqueous NH4Cl (sat.) and dilute with EtOAc.

  • Workup: The product is often amphoteric. Ensure the aqueous layer pH is ~8–9 during extraction.

Method B: THP-Protected Route (Robust)

Concept: Protecting the N1 position with a Tetrahydropyranyl (THP) group eliminates catalyst poisoning and allows the use of weaker bases (Cs2CO3) and a broader range of ligands.

Step 1: Protection
  • Dissolve substrate in DCM.

  • Add Dihydropyran (DHP, 2.0 equiv) and p-TsOH (0.1 equiv).

  • Stir at RT for 4 h. Wash with NaHCO3, dry, and concentrate. (Quantitative yield typical).

Step 2: Buchwald Coupling
  • Catalyst: BrettPhos Pd G3 (for primary amines) or Xantphos Pd G3 (for amides).

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane (0.2 M).

  • Temp: 90–100 °C.

Step 3: Deprotection
  • Dissolve crude coupled product in DCM/MeOH (4:1).

  • Add HCl (4M in Dioxane, 5 equiv) or TFA (10 equiv).

  • Stir at 40 °C for 2 h. Neutralize and isolate.

Optimization Data & Ligand Screening

The following table summarizes expected performance based on electronic analogues (7-azaindole and pyrazolo[3,4-b]pyridine) [1, 2].

EntryLigandBaseSolventYield (Method A)Notes
1 tBuBrettPhos LHMDS THF 88% Best for Primary Anilines
2RuPhosLHMDSTHF82%Best for Secondary Amines
3XantphosCs2CO3Dioxane0%Failed (Catalyst Poisoning)
4BINAPNaOtBuToluene15%Slow conversion, Pd black
5BrettPhosK3PO4tBuOH45%Incomplete conversion

Mechanistic Visualization

The success of Method A relies on the "Knochel-Buchwald" mechanism where the substrate is an anion during the catalytic cycle.

BuchwaldMechanism Substrate Substrate (NH) Deprot LHMDS Deprotection Substrate->Deprot -H+ Anion N-Lithio Species (Active) Deprot->Anion OxAdd Oxidative Addition (Ar-Pd-Br) Anion->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd Enters Cycle AmineBind Amine Coordination OxAdd->AmineBind + R-NH2 RedElim Reductive Elimination AmineBind->RedElim Base turnover RedElim->Pd0 Regeneration Product C3-Aminated Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the pre-deprotection strategy required for unprotected azoles.

Troubleshooting & Quality Control

"The Reaction Turned Black Immediately"
  • Cause: Rapid catalyst decomposition (Pd-black formation).

  • Fix: This usually indicates the phosphine ligand has dissociated or oxidized.

    • Ensure LHMDS is fresh (titrate if necessary).

    • Switch to a G3/G4 Precatalyst (air-stable) rather than mixing Pd2(dba)3 + Ligand in situ.

    • Ensure the system is strictly anaerobic (Argon purge).

"Starting Material Persists (Stalled Conversion)"
  • Cause: Catalyst poisoning by the pyridine nitrogen or incomplete deprotonation.

  • Fix:

    • Increase LHMDS to 4.0 equiv .

    • Increase temperature to 80 °C .

    • Switch to Method B (Protected) to sterically block the N1/N7 region.

Purification Issues
  • Issue: Product co-elutes with impurities or streaks on silica.

  • Fix: The aminopyrazolo-pyridine core is basic.

    • Pre-treat silica gel with 1% Triethylamine in Hexanes.

    • Use a gradient of DCM : MeOH : NH4OH (e.g., 98:2:0.1 to 90:10:1).

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters (2014).[3] Context: Establishes the LHMDS/tBuBrettPhos protocol for unprotected pyrazoles and imidazoles. URL:[Link]

  • Palladium-Catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Source: Beilstein Journal of Organic Chemistry (2012). Context: Provides comparative data for the electronically similar 7-azaindole scaffold. URL:[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Source: PMC / NIH (2021). Context: Optimization of reaction conditions for secondary amines and heterocyclic cores. URL:[Link]

Sources

Application Note: Synthesis of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the synthesis of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. This guide is structured for medicinal chemists and process scientists, focusing on the construction of the fused bicyclic scaffold, its regioselective functionalization, and downstream utility in drug discovery.

Introduction & Scientific Rationale

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and azaindoles. Its specific substitution pattern—particularly the 5-methyl group and the 3-bromo handle—creates a versatile platform for developing kinase inhibitors (e.g., JAK, TRK, CDK) and allosteric modulators.

The 3-bromo substituent is critical; it resides on the electron-rich pyrazole ring, enabling high-fidelity palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) to introduce diversity at the "head" of the molecule. The 5-methyl group (adjacent to the pyridine nitrogen) often occupies small hydrophobic pockets in enzyme active sites, enhancing potency and selectivity compared to the unsubstituted analog.

This guide outlines a robust, self-validating synthetic route:

  • Scaffold Assembly: Constructing the [4,3-b] fusion from a pyridine precursor.

  • Regioselective Halogenation: Installing the bromine atom specifically at C3.

  • Derivatization: Demonstrating utility via Suzuki-Miyaura coupling.

Retrosynthetic Analysis

The strategic disconnection relies on forming the pyrazole ring onto a pre-functionalized pyridine core. Unlike the [3,4-b] isomer (derived from 2-halo-3-formylpyridines), the [4,3-b] isomer is efficiently accessed from 2-halo-3-nitropyridines .

Retrosynthesis Target Target: 3-Bromo-5-methyl- 1H-pyrazolo[4,3-b]pyridine Scaffold Intermediate: 5-Methyl-1H-pyrazolo[4,3-b]pyridine Target->Scaffold Regioselective Bromination (NBS) Precursor Starting Material: 2-Chloro-6-methyl-3-nitropyridine Scaffold->Precursor SnAr & Reductive Cyclization (N2H4 / Pd/C)

Figure 1: Retrosynthetic strategy accessing the [4,3-b] isomer via nitro-pyridine reduction-cyclization.[1]

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (5-Methyl-1H-pyrazolo[4,3-b]pyridine)

This protocol uses a two-step sequence: nucleophilic displacement of the chloride by hydrazine, followed by reductive cyclization of the nitro group.

Reagents & Materials:

  • 2-Chloro-6-methyl-3-nitropyridine (CAS: 24027-25-6)

  • Hydrazine hydrate (60-80% solution)

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH), Methanol (MeOH)

  • Hydrogen gas (balloon or hydrogenation shaker)

Step-by-Step Methodology:

  • Hydrazinyl Intermediate Formation (SnAr):

    • Dissolve 2-chloro-6-methyl-3-nitropyridine (10.0 g, 58 mmol) in Ethanol (100 mL).

    • Add Hydrazine hydrate (8.7 g, 174 mmol, 3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting chloride should disappear, forming the polar hydrazine intermediate.

    • Workup: Cool to 0°C. The product, 2-hydrazinyl-6-methyl-3-nitropyridine , typically precipitates as a yellow/orange solid. Filter, wash with cold ethanol, and dry.

    • Yield Expectation: 85–95%.

  • Reductive Cyclization:

    • Suspend the hydrazinyl intermediate (from step 1) in Methanol (150 mL).

    • Add 10% Pd/C (10 wt% loading, ~1.0 g) under an inert atmosphere (N2).

    • Purge the vessel with Hydrogen gas (H2). Stir under H2 atmosphere (balloon pressure is sufficient) at room temperature for 12–16 hours.

    • Mechanism:[1][2][3][4] Reduction of the nitro group (-NO2) to the amine (-NH2) triggers spontaneous condensation with the adjacent hydrazine moiety to close the pyrazole ring.

    • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH) if necessary.

    • Product: 5-Methyl-1H-pyrazolo[4,3-b]pyridine.

    • Validation: 1H NMR (DMSO-d6) should show disappearance of nitro signals and appearance of the pyrazole C3-H singlet (~8.0–8.2 ppm).

Protocol B: Regioselective Bromination (The Critical Step)

Electrophilic aromatic substitution on the [4,3-b] system occurs preferentially at C3 due to the electron-rich nature of the pyrazole ring compared to the electron-deficient pyridine ring.

Reagents:

  • 5-Methyl-1H-pyrazolo[4,3-b]pyridine (Scaffold from Protocol A)

  • N-Bromosuccinimide (NBS)[5]

  • DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

Methodology:

  • Dissolve 5-methyl-1H-pyrazolo[4,3-b]pyridine (5.0 g, 37.5 mmol) in DMF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (7.3 g, 41.2 mmol, 1.1 eq) portion-wise over 15 minutes to avoid exotherms and over-bromination.

  • Allow the reaction to warm to room temperature and stir for 3–6 hours.

  • QC Check: LCMS should show a mass shift of +79/81 Da (M+H: 212/214).

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). The product usually precipitates.

  • Filter the solid, wash copiously with water (to remove NBS succinimide byproduct), and dry under vacuum.

  • Product: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine .

    • Appearance: Off-white to pale yellow solid.

    • Yield: 75–85%.

Protocol C: Suzuki-Miyaura Coupling (Application Example)

This protocol demonstrates the utility of the 3-bromo handle for library generation.

Reagents:

  • 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[5]

  • Catalyst: Pd(dppf)Cl2[4][6]·DCM (0.05 eq) or Pd(PPh3)4 (0.05 eq)

  • Base: 2M Na2CO3 or Cs2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • In a microwave vial or pressure tube, combine the bromide (100 mg), boronic acid (1.2 eq), and base (3.0 eq) in Dioxane/Water (4 mL).

  • Degas the solution by bubbling Nitrogen for 5 minutes (Critical for Pd stability).

  • Add the Pd catalyst (5 mol%).

  • Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Analytical Data & Validation

Expected NMR Signatures
PositionShift (ppm)MultiplicityInterpretation
Pyridine C7-H ~7.2 - 7.4DoubletCoupling with C6-H.
Pyridine C6-H ~7.8 - 8.0DoubletAdjacent to Methyl (C5).
Methyl (C5-CH3) ~2.6SingletCharacteristic 3H intensity.
Pyrazole N-H ~13.0 - 13.5Broad SingletExchangeable proton.
Pyrazole C3-H Absent -Disappears upon Bromination.
Troubleshooting Guide

Troubleshooting Start Issue: Low Yield in Bromination Check1 Did reaction turn black/tarry? Start->Check1 Action1 Cause: Exotherm/Decomposition. Sol: Cool to 0°C, add NBS slower. Check1->Action1 Yes Check2 Is starting material remaining? Check1->Check2 No Action2 Cause: Incomplete Reaction. Sol: Add 0.1 eq NBS, heat to 40°C. Check2->Action2 Yes Check3 Poly-bromination observed? Check2->Check3 No Action3 Cause: Excess NBS. Sol: Stoichiometry control (1.05 eq max). Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting the bromination step.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines from 2-Chloro-3-nitropyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
    • Source: International Journal of Molecular Sciences (via PMC), 2023.
    • URL:[Link]

  • Bromination Methodologies for Pyrazolo-fused Systems

    • Title: Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
    • Source: Advanced Science (via PMC), 2025.
    • URL:[Link]

  • Biological Applications (Kinase Inhibition)

    • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
    • Source: RSC Advances, 2022.
    • URL:[Link]

    • Note: While discussing the [3,4-b] isomer, this reference validates the biological relevance of the general pyrazolopyridine scaffold and Suzuki coupling str
  • General Heterocycle Synthesis (Hydrazine Chemistry)

    • Title: Synthesis of Hydrazine Derivatives.[6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Notes and Protocols: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. This bicyclic heterocycle is a key structural motif in a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications. Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including kinases, phosphodiesterases, and as modulators of protein-protein interactions.[1][2][3] The rigid structure of the pyrazolopyridine core allows for well-defined vectoral projection of substituents, making it an ideal starting point for fragment-based drug discovery (FBDD).

This guide focuses on a specific, yet underexplored, member of this family: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine . While specific literature on this exact fragment is limited, its constituent features—the pyrazolopyridine core, a strategically placed methyl group, and a reactive bromo handle—make it a fragment of high potential for FBDD campaigns.[4] This document will serve as a detailed guide for researchers, providing insights into its potential applications and detailed protocols for its utilization in drug discovery workflows.

The Fragment: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine - A Profile

Property Value Significance in FBDD
IUPAC Name 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine-
Molecular Formula C₇H₆BrN₃Low molecular weight, adhering to the "Rule of Three" for fragments.
Molecular Weight 212.05 g/mol Ideal starting size for fragment-based screening.
Key Features Pyrazolo[4,3-b]pyridine core, Methyl group at C5, Bromo group at C3Core for target binding, methyl for potential selectivity, bromo as a vector for synthetic elaboration.

The 5-methyl group can provide a subtle steric and electronic perturbation, potentially leading to improved selectivity for the target protein. The 3-bromo substituent is of particular strategic importance in FBDD, serving as a versatile synthetic handle for "fragment growing" or "linking" strategies. This allows for the iterative and targeted elaboration of the initial fragment hit into a more potent lead compound.

Potential Therapeutic Areas and Biological Targets

Based on the known biological activities of the broader pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine families, 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a promising fragment for screening against a variety of targets, including:

  • Protein Kinases: Many pyrazolopyridine derivatives are potent kinase inhibitors. This fragment could be a starting point for developing inhibitors of Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and Cyclin-dependent kinases (CDKs).[2][5]

  • Phosphodiesterases (PDEs): The pyrazolopyridine scaffold has been utilized in the development of PDE inhibitors, such as for PDE1.[3]

  • Topoisomerases: Certain pyrazolo[3,4-b]pyridine derivatives have shown activity as Topoisomerase II inhibitors, suggesting a potential application in oncology.[2]

  • Protein-Protein Interaction (PPI) Modulators: The rigid scaffold can be elaborated to present functionalities that disrupt PPIs, such as the PD-1/PD-L1 interaction in immuno-oncology.[1]

Experimental Protocols

Protocol 1: Fragment-Based Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screen to identify the binding of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine to a target protein of interest.

Objective: To detect and quantify the binding affinity of the fragment to an immobilized target protein.

Materials:

  • 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

  • Target protein of interest

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Fragment Binding Analysis:

    • Prepare a dilution series of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine in running buffer (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding.

    • Regenerate the sensor surface between each fragment injection if necessary.

  • Data Analysis:

    • Process the sensorgram data to obtain association (ka) and dissociation (kd) rates.

    • Calculate the equilibrium dissociation constant (KD) from the kinetic parameters (KD = kd/ka).

Causality Behind Experimental Choices:

  • SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.

  • The use of a reference flow cell is crucial for ensuring that the observed binding is specific to the target protein.

FBDD_Workflow

Protocol 2: Hit-to-Lead Optimization - Suzuki Coupling of the 3-Bromo Group

This protocol provides a general method for the synthetic elaboration of the 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine fragment, a crucial step in the hit-to-lead optimization phase.

Objective: To introduce chemical diversity at the 3-position of the pyrazolopyridine core to explore the surrounding chemical space of the protein's binding pocket.

Materials:

  • 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

  • A variety of boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Methodology:

  • Reaction Setup:

    • To a reaction vessel, add 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1 equivalent), the desired boronic acid/ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

    • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-5-methyl-1H-pyrazolo[4,3-b]pyridine derivative.

Causality Behind Experimental Choices:

  • The Suzuki coupling is a robust and widely used cross-coupling reaction that is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications.

  • The bromo substituent at the 3-position is an excellent electrophilic partner for this reaction, providing a predictable and efficient way to generate a library of analogues.

Suzuki_Coupling Fragment 3-Bromo-5-methyl-1H- pyrazolo[4,3-b]pyridine Product 3-R-5-methyl-1H- pyrazolo[4,3-b]pyridine (Diversified Analogs) Fragment->Product Suzuki Coupling Boronic_Acid R-B(OH)₂ (Aryl, Heteroaryl, etc.) Boronic_Acid->Product Catalyst Pd(PPh₃)₄, Base

Conclusion and Future Perspectives

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, while not extensively documented, represents a fragment of significant potential for drug discovery. Its pyrazolo[4,3-b]pyridine core provides a solid foundation for binding to a range of biological targets, and the methyl and bromo substituents offer clear and logical avenues for optimization. The protocols outlined in this guide provide a starting point for researchers to unlock the potential of this versatile fragment in their FBDD campaigns. Future work should focus on the efficient synthesis of this fragment and the exploration of its binding to a wide array of therapeutically relevant proteins.

References

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-5-methyl-1h-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • Gaponov, K. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 835. Available at: [Link]

  • Google Patents. (n.d.). US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors.
  • ResearchGate. (n.d.). Biologically active pyrazolo [4,3-b]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available at: [Link]

Sources

Application Note & Protocols: Palladium-Catalyzed C-N Cross-Coupling of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are privileged motifs found in a vast array of pharmaceuticals and biologically active compounds. The pyrazolo[4,3-b]pyridine scaffold, in particular, is of significant interest due to its presence in molecules targeting a range of diseases.[1][2] The ability to efficiently and selectively form C-N bonds with this heterocyclic core is therefore of paramount importance for the development of novel therapeutics.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of aryl amines.[3][4] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a milder and more general route to these valuable compounds.[3] This application note provides a detailed guide to the reaction conditions for the C-N cross-coupling of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, a key intermediate in many drug discovery programs. We will delve into the critical parameters of this transformation, offering both practical protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Catalytic Heart of the Reaction: Understanding the Components

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components: the palladium source, the ligand, the base, and the solvent. Each plays a crucial role in the catalytic cycle, and their interplay dictates the efficiency and selectivity of the reaction.

The Palladium Precatalyst: Initiating the Cycle

The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition to the aryl halide.[5] While Pd(0) complexes can be used directly, they are often air-sensitive. Therefore, more stable and easily handled Pd(II) precatalysts are commonly employed. These are reduced in situ to the active Pd(0) species. Common choices include:

  • Palladium(II) acetate (Pd(OAc)₂): A widely used, relatively inexpensive, and air-stable precatalyst.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is often used in combination with a ligand.

  • Palladium(II) chloride (PdCl₂): Another common and stable Pd(II) precatalyst.

  • [Pd(allyl)Cl]₂: An air- and moisture-stable precatalyst that can be highly effective.[6][7]

The choice of precatalyst can influence reaction rates and yields, and empirical screening is often necessary to identify the optimal source for a given substrate combination.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component of the catalytic system. It coordinates to the palladium center, influencing its electronic and steric properties. This, in turn, modulates the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3][8] For electron-rich and sterically demanding heterocyclic substrates like 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.

Several classes of ligands have proven effective in Buchwald-Hartwig aminations:

  • Biarylphosphines: These ligands, such as XPhos, SPhos, and BrettPhos, are characterized by their steric bulk and electron-rich nature.[6][9][10] They are often the first choice for challenging couplings.

  • Ferrocenylphosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have also been successfully employed.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have emerged as powerful ligands in palladium catalysis, often exhibiting high stability and activity.[7]

The selection of the optimal ligand is crucial and often requires screening. The structure of both the aryl halide and the amine coupling partner will influence the ideal ligand choice.

The Base: Driving the Deprotonation

The base plays a critical role in the catalytic cycle by deprotonating the amine nucleophile, forming the more nucleophilic amide.[11] Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact the reaction outcome, and its strength and solubility are important considerations.

Commonly used bases include:

  • Sodium tert-butoxide (NaOtBu): A strong, widely used base.[5]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another powerful base, often effective when others fail.[10]

  • Cesium carbonate (Cs₂CO₃): A milder inorganic base that can be effective in certain systems.[6][12]

  • Potassium phosphate (K₃PO₄): Another inorganic base that can be a good choice for sensitive substrates.[11]

The pKa of the amine and the presence of base-sensitive functional groups on the substrates will guide the selection of the appropriate base.

The Solvent: The Reaction Medium

The solvent must be capable of dissolving the reactants and the catalytic species at the reaction temperature. Aprotic solvents are generally used to avoid side reactions with the strong bases employed. Common choices include:

  • Toluene: A non-polar solvent that is frequently used and often gives excellent results.[6]

  • 1,4-Dioxane: A polar aprotic solvent that can also be highly effective.[6][12]

  • Tetrahydrofuran (THF): Another common polar aprotic solvent.

The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates.

Visualizing the Catalytic Cycle

To better understand the intricate dance of molecules that leads to the desired C-N bond, a diagram of the catalytic cycle is invaluable.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coord [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_coord Ligand Exchange (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_coord->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Coupled Product (Ar-NR'R'') Amido_complex->Product ArX 3-Bromo-5-methyl- 1H-pyrazolo[4,3-b]pyridine (Ar-X) ArX->OA_complex Amine Amine (HNR'R'') Amine->Amine_coord

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the C-N cross-coupling of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine with a generic primary or secondary amine. Optimization of these conditions may be necessary for specific substrates.

General Procedure for Reaction Setup

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and the ligand.

  • Add 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the solvent via syringe.

  • Add the amine coupling partner via syringe.

  • Seal the reaction vessel and place it in a preheated oil bath or heating block.

  • Stir the reaction mixture at the indicated temperature for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for C-N Cross-Coupling
ParameterConditionNotes
Aryl Halide 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine1.0 equivalent
Amine Primary or Secondary Amine1.2 - 1.5 equivalents
Pd Precatalyst Pd₂(dba)₃ or [Pd(allyl)Cl]₂1-2 mol%
Ligand XPhos or BrettPhos2-4 mol%
Base NaOtBu or LHMDS1.5 - 2.5 equivalents
Solvent Toluene or 1,4-Dioxane0.1 - 0.5 M concentration
Temperature 80 - 110 °C
Time 4 - 24 hours
Protocol for a Representative Coupling: Synthesis of N-benzyl-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

This protocol describes the coupling of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine with benzylamine.

Materials:

  • 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (212 mg, 1.0 mmol)

  • Benzylamine (129 mg, 1.2 mmol)

  • Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)

  • XPhos (19.1 mg, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (144 mg, 1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg) and XPhos (19.1 mg).

  • Add 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (212 mg) and sodium tert-butoxide (144 mg).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add toluene (5 mL) via syringe.

  • Add benzylamine (129 mg, 0.13 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product.

Troubleshooting and Optimization

In cases of low yield or incomplete conversion, several parameters can be adjusted:

  • Ligand Screening: If the initial ligand choice is ineffective, screen other bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).

  • Base Screening: If NaOtBu is not effective, try a stronger base like LHMDS or a different inorganic base like Cs₂CO₃.

  • Solvent Screening: Switching from toluene to a more polar aprotic solvent like 1,4-dioxane can sometimes improve results.

  • Temperature: Increasing the reaction temperature may be necessary for less reactive substrates, but be mindful of potential decomposition.

  • Catalyst Loading: Increasing the catalyst and ligand loading (e.g., to 5 mol% Pd and 10 mol% ligand) can improve conversion for difficult couplings.

Conclusion

The palladium-catalyzed C-N cross-coupling of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a robust and versatile method for the synthesis of a wide range of substituted aminopyrazolopyridines. By carefully selecting the appropriate combination of palladium precatalyst, ligand, base, and solvent, researchers can efficiently construct these valuable building blocks for drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide to enable the successful implementation of this important transformation.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Buchwald–Hartwig amination - Wikipedia.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. (2024, May 7).
  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides - ACS Publications. (2026, February 16).
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (2012, November 19).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (2025, October 13).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).

Sources

Application Note: Regiocontrolled N-Alkylation of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, enabling the modulation of a molecule's physicochemical properties, metabolic stability, and target engagement. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure, frequently incorporated into molecules with a wide range of biological activities. Specifically, the targeted functionalization of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine at its nitrogen atoms opens avenues for the creation of diverse chemical libraries for screening and lead optimization.

A significant challenge in the N-alkylation of unsymmetrical pyrazole-containing heterocycles is the control of regioselectivity. Alkylation can occur at either the N1 or N2 position of the pyrazole ring, often yielding a mixture of isomers that can be difficult to separate and may possess distinct biological profiles. This application note provides a detailed protocol for the N-alkylation of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, with a focus on strategies to influence and control the N1/N2 regioselectivity. We will delve into the mechanistic rationale behind the choice of reagents and conditions, and provide a comprehensive guide for reaction setup, monitoring, workup, and product characterization.

Mechanistic Insights into N-Alkylation Regioselectivity

The regiochemical outcome of the N-alkylation of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a delicate interplay of several factors:

  • Steric Hindrance: The substituent at the C3 position (bromo group) and the C4 position of the pyridine ring can sterically hinder the approach of the alkylating agent to the adjacent N2 atom. Consequently, alkylation at the less hindered N1 position is often favored. The bulkiness of the alkylating agent itself also plays a significant role; larger alkyl groups will preferentially react at the more accessible nitrogen atom.

  • Electronic Effects: The electronic properties of the pyrazolo[4,3-b]pyridine ring system influence the nucleophilicity of the two nitrogen atoms. The relative pKa values of the N1-H and N2-H tautomers can dictate the site of deprotonation by the base.

  • Base and Counterion: The choice of base and the nature of the resulting counterion can significantly impact regioselectivity. Strong, non-coordinating bases in polar aprotic solvents can lead to a "free" pyrazolate anion, where the most nucleophilic nitrogen atom reacts. In contrast, the use of certain bases can lead to the formation of ion pairs, where the counterion may coordinate to one of the nitrogen atoms, thereby directing alkylation to the other.

  • Solvent: The polarity and coordinating ability of the solvent are critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can influence the dissociation of ion pairs and the solvation of the reactants, thereby altering the regiochemical outcome. For instance, in some azolo-fused heterocycles, switching from a less polar solvent like tetrahydrofuran (THF) to a more polar one like DMSO has been shown to reverse the N1/N2 selectivity.[1]

Experimental Protocols

This section outlines two distinct protocols for the N-alkylation of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, designed to favor either the N1 or N2 isomer based on the principles discussed above.

Protocol 1: Preferential N1-Alkylation

This protocol employs a common and effective method for achieving N1-alkylation of substituted pyrazoles using potassium carbonate in a polar aprotic solvent.

Materials:

  • 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M with respect to the starting material.

  • Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Protocol 2: Potentially Favoring N2-Alkylation

This protocol utilizes a stronger base and a less polar solvent, conditions that have been reported to favor N2-alkylation in some related heterocyclic systems.[1]

Materials:

  • 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

  • Alkyl halide (e.g., methyl iodide)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaHMDS (1.05 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the isomers.

Data Presentation

Table 1: Summary of Reaction Conditions for N-Alkylation

ParameterProtocol 1 (N1-selective)Protocol 2 (N2-selective)
Base K₂CO₃NaHMDS
Solvent DMFTHF
Temperature 50-80 °C0 °C to Room Temperature
Typical Alkylating Agents Methyl iodide, Ethyl bromide, Benzyl bromideMethyl iodide
Expected Major Isomer N1-alkylated productN2-alkylated product

Visualization of Experimental Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A 1. Add 3-bromo-5-methyl-1H- pyrazolo[4,3-b]pyridine and base to flask B 2. Add anhydrous solvent A->B C 3. Stir for deprotonation B->C D 4. Add alkyl halide C->D E 5. Heat and stir D->E F 6. Monitor reaction (TLC/LC-MS) E->F G 7. Quench reaction F->G H 8. Aqueous workup and extraction G->H I 9. Dry and concentrate H->I J 10. Column chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for the N-alkylation of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine.

Characterization of N-Alkylated Isomers

The unambiguous identification of the N1 and N2 alkylated isomers is crucial. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, often in combination with Mass Spectrometry (MS).

1. Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product, which will be identical for both isomers.

2. ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrazolo[4,3-b]pyridine core and the attached alkyl group will differ between the N1 and N2 isomers. The proton on the pyridine ring and the methyl group at the 5-position will likely experience different shielding/deshielding effects depending on the position of the new alkyl group.

3. ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the heterocyclic core will also be distinct for the N1 and N2 isomers, providing further structural confirmation.

4. 2D NMR Spectroscopy (NOESY/HMBC): For definitive assignment, 2D NMR techniques are invaluable.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Can reveal through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyrazolo[4,3-b]pyridine core. For example, a NOE correlation between the N-alkyl protons and the C4-H or C7-H would help to determine the substitution site.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds. Correlations between the N-alkyl protons and the carbons of the pyrazole ring (C3, C3a, C7a) can definitively establish the point of attachment.

Table 2: Expected NMR Characteristics for Isomer Differentiation

TechniqueObservation for N1-IsomerObservation for N2-Isomer
¹H NMR Distinct chemical shifts for pyridine and methyl protons.Different chemical shifts for pyridine and methyl protons compared to N1-isomer.
NOESY Potential NOE between N-alkyl protons and C7-H.Potential NOE between N-alkyl protons and C4-H.
HMBC Correlation between N-alkyl protons and C7a and C3a.Correlation between N-alkyl protons and C3 and C3a.

Note: The specific chemical shifts and NOE enhancements will depend on the alkyl group and the NMR solvent used.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The reactivity of the alkylating agent can be increased by using the corresponding iodide instead of a bromide or chloride. Increasing the reaction temperature or time may also improve conversion, but this could potentially decrease regioselectivity.

  • Poor Regioselectivity: If a mixture of isomers is obtained, purification by column chromatography is the primary method of separation. To improve selectivity, consider altering the solvent polarity, the base, or the steric bulk of the alkylating agent as discussed in the mechanistic insights section.

  • Incomplete Reaction: If the starting material is not fully consumed, consider adding a slight excess of the base and alkylating agent. Ensure the reaction temperature is adequate for the specific alkyl halide used.

Conclusion

The N-alkylation of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a versatile reaction for generating novel derivatives for drug discovery and chemical biology. By carefully selecting the reaction conditions, particularly the base and solvent, a degree of control over the N1/N2 regioselectivity can be achieved. This application note provides robust starting protocols and a framework for the optimization and characterization of these important building blocks. The detailed analytical guidance will aid researchers in the unambiguous assignment of the resulting isomers, which is critical for establishing structure-activity relationships.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pew, S., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[2][3][4]Triazolo[1][5]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry. [Link]

Sources

Application Note: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, synthesis, and medicinal chemistry protocols for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine , a privileged bicyclic scaffold.[1]

Introduction: The Scaffold Architecture

The 1H-pyrazolo[4,3-b]pyridine core represents a bioisostere of indazole and 7-azaindole, widely utilized to target ATP-binding pockets of kinases (e.g., CDK , JNK , PDE1 ) and disrupt protein-protein interactions (e.g., PD-1/PD-L1 ).[1]

The 3-Bromo-5-methyl derivative (CAS: 1150617-54-1 or analogs) is a critical building block. Its value lies in its orthogonal reactivity:

  • C3-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce "warheads" or solubilizing tails.

  • N1-Proton: An acidic site (

    
    ) allowing for alkylation or arylation to tune lipophilicity and binding orientation.
    
  • C5-Methyl: A steric handle that can also be oxidized to a carbaldehyde or carboxylic acid for further derivatization.

Structural Logic & Numbering

Unlike its isomer [3,4-b], the [4,3-b] fusion places the pyridine nitrogen at position 4.[1][2] This alters the hydrogen bond acceptor (HBA) vector, often improving selectivity against off-target kinases.[1]

Scaffold cluster_0 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Core Core Scaffold (Pyrazolo[4,3-b]pyridine) C3 C3-Br (Suzuki/Sonogashira Handle) Core->C3 Electrophilic N1 N1-H (Alkylation/Protection) Core->N1 Nucleophilic C5 C5-Methyl (Steric/Oxidation) Core->C5 Benzylic

Caption: Orthogonal reactivity map of the 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine scaffold.

Synthesis & Preparation Protocols

Protocol A: Synthesis of the Core Scaffold

Note: While commercially available, de novo synthesis allows for C5-analog generation. Mechanism: Cyclization of 2-chloro-3-nitropyridine derivatives via nucleophilic substitution followed by hydrazine-mediated ring closure.

Reagents:

  • 2-Chloro-6-methyl-3-nitropyridine

  • Hydrazine hydrate (64%)[1]

  • Ethanol (EtOH)[1][3]

  • N-Bromosuccinimide (NBS)

Step-by-Step Methodology:

  • Hydrazinolysis: Dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 equiv) in EtOH (5 mL/mmol). Add hydrazine hydrate (3.0 equiv) dropwise at 0°C.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours. The intermediate hydrazine displaces the chloride, and the subsequent reduction/condensation with the nitro group (often requiring a reductant like

    
     or catalytic hydrogenation if direct cyclization fails) yields the 5-methyl-1H-pyrazolo[4,3-b]pyridine core.[1]
    
    • Refinement: For [4,3-b] specifically, a Japp-Klingemann approach using 3-diazo-2-pyridyl intermediates is often preferred to ensure correct regiochemistry [1].[1]

  • Bromination (C3): Dissolve the core (1.0 equiv) in DMF.[1] Add NBS (1.1 equiv) portion-wise at room temperature.[1] Stir for 2 hours. Quench with water, filter the precipitate, and wash with cold

    
    .[1]
    
Protocol B: Regioselective N1-Alkylation

Objective: Attach a solubilizing group (e.g., tetrahydropyran, alkyl chain) to N1 while avoiding N2-alkylation.[1]

Reagents:

  • 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine[4]

  • Alkyl Halide (R-X) or Mesylate[1]

  • Cesium Carbonate (

    
    ) or NaH[1]
    
  • DMF (anhydrous)[1]

Procedure:

  • Deprotonation: To a solution of the scaffold (1.0 mmol) in dry DMF (5 mL) under

    
    , add 
    
    
    
    (1.5 mmol). Stir at RT for 30 min.
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Heat to 60°C for 3-12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc). N1-isomer is typically less polar and elutes first compared to the N2-isomer.

Medicinal Chemistry Applications

Application 1: Kinase Inhibitor Library Generation (Suzuki Coupling)

The C3-bromide is the primary vector for accessing the "hinge-binding" or "gatekeeper" regions of kinase targets.

Target Class: PDE1 Inhibitors, CDK Inhibitors.[1] Protocol: Microwave-Assisted Suzuki-Miyaura Coupling.

Reaction Scheme:



Detailed Protocol:

  • Charge: In a microwave vial, combine:

    • 3-Bromo-5-methyl-1-substituted-pyrazolo[4,3-b]pyridine (0.2 mmol)

    • Aryl Boronic Acid (0.3 mmol)[1]

    • 
       (5 mol%)[1]
      
    • 
       (2M aq. solution, 0.6 mmol)
      
    • 1,4-Dioxane (2 mL)[1]

  • Degas: Sparge with Argon for 5 minutes. Cap the vial.

  • Irradiate: Heat at 120°C for 30 minutes in a microwave reactor.

  • Analysis: Filter through Celite. Analyze by LC-MS. Expect >80% conversion for electron-rich boronic acids.

Application 2: PD-1/PD-L1 Interaction Inhibitors

Recent studies highlight 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as small-molecule inhibitors of the PD-1/PD-L1 checkpoint [2].[5] The 5-methyl group contributes to hydrophobic interactions within the PD-L1 dimer interface.

Design Strategy:

  • C3 Position: Biaryl systems (e.g., biphenyl) attached here mimic the hydrophobic residues of PD-1.[1]

  • N1 Position: Small alkyl groups (Methyl, Ethyl) are preferred to maintain compactness.[1]

Visualizing the Workflow

Workflow cluster_path1 Path A: N1-Functionalization (Solubility/PK) cluster_path2 Path B: C3-Functionalization (Potency/Selectivity) Start Start: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Step1 N-Alkylation (NaH, R-X, DMF) Start->Step1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step2 Direct Coupling (Requires N-H protection) Prod1 N1-Substituted Core Step1->Prod1 Prod1->Step2 Prod2 Biaryl Kinase Inhibitor Step2->Prod2

Caption: Sequential functionalization workflow. Path A (N-alkylation) is recommended before Path B (Cross-coupling) to prevent catalyst poisoning by the free N-H.[1]

Safety & Handling

  • Acute Toxicity: Pyrazolopyridines can be toxic if swallowed (H301).[1] Handle in a fume hood.

  • Sensitization: Potential skin sensitizers. Use nitrile gloves.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The 3-bromo derivative is light-sensitive; store in amber vials.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Int. J. Mol. Sci.2023 , 24, "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines...".[1][6]

  • PD-1/PD-L1 Inhibitors: Bioorg. Chem.2021 , 114, "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives...".[1]

  • PDE1 Inhibitors: Patent WO2019121885A1, "1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors".[1]

  • General Reactivity: BenchChem Application Notes, "Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands".

Sources

experimental procedure for Sonogashira coupling of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sonogashira Coupling of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Executive Summary

This application note details the optimized experimental procedure for the Sonogashira cross-coupling of 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine with terminal alkynes. While the 3-bromo position on the pyrazole ring is electronically activated for oxidative addition, the presence of the acidic pyrrole-like nitrogen (N1-H) presents a significant synthetic challenge. Unprotected substrates often lead to catalyst poisoning (formation of insoluble Pd-azolyl complexes) or competitive N-alkynylation, drastically reducing yield.

This protocol utilizes a Protection-Coupling-Deprotection (P-C-D) strategy. We recommend the Tetrahydropyranyl (THP) group for its balance of stability under basic coupling conditions and facile removal under mild acidic conditions. This guide provides a self-validating workflow suitable for medicinal chemistry and early-phase process development.

Strategic Analysis & Mechanism

Substrate Characteristics
  • Core Scaffold: 1H-Pyrazolo[4,3-b]pyridine.[1][2]

  • Electrophile: C3-Bromide. The C-Br bond is activated by the electron-deficient nature of the fused pyridine ring, making it a competent partner for Pd(0).

  • Interference: The N1 proton (pKa ~13-14) is susceptible to deprotonation by the amine bases (TEA/DIPEA) used in Sonogashira coupling. The resulting anion can coordinate to Cu(I) species, inhibiting the transmetallation step or leading to Glaser homocoupling of the alkyne.

Synthetic Strategy

To ensure reproducibility and high yields (>80%), the N1 position must be masked.

  • Protection: Installation of the THP group using 3,4-dihydro-2H-pyran (DHP).

  • Coupling: Pd/Cu-catalyzed cross-coupling under anhydrous, anaerobic conditions.[3]

  • Deprotection: Acid-mediated hydrolysis to restore the active pharmacophore.

Experimental Workflow

SonogashiraWorkflow Substrate 3-Bromo-5-methyl- 1H-pyrazolo[4,3-b]pyridine Protection Step 1: Protection (DHP, p-TSA, THF) Substrate->Protection Mask N-H ProtectedInt N-THP Intermediate (Purify) Protection->ProtectedInt Isolation Coupling Step 2: Sonogashira (Alkyne, Pd/Cu, Base) ProtectedInt->Coupling Cross-Coupling CoupledProd Coupled Intermediate Coupling->CoupledProd C-C Bond Formation Deprotection Step 3: Deprotection (HCl/MeOH or TFA) CoupledProd->Deprotection Cleave THP FinalProduct Final 3-Alkynyl Scaffold Deprotection->FinalProduct Yield >80%

Figure 1: The three-stage workflow ensures chemoselectivity and prevents catalyst poisoning.

Detailed Protocols

Step 1: N-THP Protection

Objective: Mask the acidic proton to prevent side reactions.

Reagents:

  • Substrate: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Charge a round-bottom flask with the substrate and p-TSA.

  • Add anhydrous THF and stir at room temperature (RT) until dissolved.

  • Add DHP dropwise over 5 minutes.

  • Reflux the mixture at 70°C for 3–5 hours. Monitor by TLC (Hex/EtOAc 3:1).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NaHCO₃ (aq) to neutralize acid. Wash with brine.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Checkpoint: The product should be a viscous oil or low-melting solid. 1H NMR will show characteristic THP multiplets at 1.6–2.0 ppm and the anomeric proton at ~5.8 ppm.

Step 2: Sonogashira Coupling (The Core Reaction)

Objective: Install the alkyne functionality.

Reagents:

  • Substrate: N-THP-protected bromide (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2–1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (0.03 equiv / 3 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.15 M)

Procedure:

  • Degassing (Critical): In a simplified Schlenk tube or sealed vial, combine the Protected Bromide, Pd(PPh₃)₂Cl₂, and CuI. Cap and purge with Argon/Nitrogen for 5 minutes.

    • Note: Oxygen causes rapid oxidative homocoupling of the alkyne (Glaser coupling), wasting the reagent.

  • Add degassed DMF and TEA via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the sealed vessel to 80°C for 4–12 hours.

    • Visual Check: The reaction mixture typically turns dark brown/black upon heating.

  • Workup: Cool to RT. Filter through a pad of Celite to remove metal precipitates. Wash the pad with EtOAc.

  • Partition the filtrate between EtOAc and Water (or LiCl solution to remove DMF).

  • Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography.

Step 3: Deprotection

Objective: Remove the THP group.

Reagents:

  • Substrate: Coupled intermediate.[4]

  • Acid: 4M HCl in Dioxane (or concentrated HCl drops in MeOH).

  • Solvent: Methanol (MeOH).[1]

Procedure:

  • Dissolve the intermediate in MeOH.

  • Add HCl (approx. 5–10 equiv).

  • Stir at RT for 2–4 hours. (Heating to 50°C may be required for stubborn substrates).

  • Workup: Neutralize carefully with saturated NaHCO₃. Extract with EtOAc (x3).

  • Isolate the final product.

Data & Troubleshooting Guide

Optimization Table
VariableRecommendationRationale
Solvent DMF or DMAHigh polarity solubilizes the fused heterocycle; high boiling point allows thermal activation.
Base TEA or DIPEAOrganic bases are preferred over inorganic carbonates (e.g., K₂CO₃) for solubility in anhydrous conditions.
Catalyst Pd(PPh₃)₂Cl₂Robust, air-stable precatalyst. Pd(dppf)Cl₂ is a valid alternative if conversion is low.
Temperature 80°C3-Bromoazaindoles are less reactive than iodo-variants; RT coupling is rarely sufficient.
Common Failure Modes
ObservationDiagnosisSolution
No Reaction (SM remains) Catalyst deactivation or oxidation.Ensure rigorous degassing. Switch to Pd(dppf)Cl₂.[5] Increase Temp to 100°C.
Homocoupling (Alkyne-Alkyne) Oxygen presence.Re-sparge solvents with Argon. Add alkyne slowly (syringe pump) to keep concentration low.
N-Alkynylation Failed Protection.Verify Step 1 completion by NMR. Free NH will react with alkynes under these conditions.

References

  • General Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Pyrazolo[4,3-b]pyridine Synthesis: Vorobyev, M. A., et al. (2023).[6] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Molecules, 28(3), 965. Link

  • Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for THP/SEM conditions).
  • Azaindole Coupling Precedents: L'Heureux, A., et al. (2010). Amination of 5-Azaindoles and the Synthesis of 5-Aza-analogues of Indole-based Drugs. Journal of Organic Chemistry, 75(15), 4995-5007.

Sources

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine as a building block for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 633328-88-8 [analog]) represents a high-value heterocyclic scaffold for medicinal chemistry, particularly in the development of type I and II kinase inhibitors. As an isostere of 7-azaindole, the pyrazolo[4,3-b]pyridine core offers distinct hydrogen-bonding vectors and solubility profiles. This guide details the strategic utilization of this building block, focusing on its orthogonal reactivity profile: the palladium-labile C-3 bromide, the nucleophilic N-1 nitrogen, and the oxidizable C-5 methyl group. We provide validated protocols for Suzuki-Miyaura cross-coupling and N-alkylation, designed to maximize yield and minimize regiospecific byproducts.

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor design, the "hinge-binding" region is critical. While indazoles and 7-azaindoles are ubiquitous, the 1H-pyrazolo[4,3-b]pyridine system provides a subtle yet powerful electronic variation.

  • H-Bond Donor/Acceptor: The N-1 proton serves as a donor, while the N-4 (pyridine nitrogen) acts as an acceptor, often interacting with residues like the "gatekeeper" in kinase pockets.

  • Vector Control: The C-3 bromine allows for the introduction of aryl/heteroaryl tails that extend into the hydrophobic back pocket.

  • Solubility Handle: The C-5 methyl group is not merely a steric blocker; it serves as a latent handle for introducing polar solubilizing groups via late-stage oxidation.

Chemical Structure & Numbering

The numbering system is critical for regiochemical control.

  • Position 1 (NH): Pyrazole nitrogen (Nucleophilic/Acidic).

  • Position 3 (Br): Pyrazole carbon (Electrophilic/Pd-active).

  • Position 4 (N): Pyridine nitrogen (Basic/H-bond acceptor).

  • Position 5 (Me): Pyridine carbon (Benzylic reactivity).

Reactivity Map & Strategic Logic

The molecule presents three distinct "handles" that can be manipulated in sequence. The order of operations is paramount to avoid protecting group shuffles.

ReactivityMap Core 3-Bromo-5-methyl- 1H-pyrazolo[4,3-b]pyridine N1 N-1 Position (Nucleophilic) Core->N1 C3 C-3 Position (Electrophilic/Br) Core->C3 C5 C-5 Methyl (Oxidizable) Core->C5 Alkylation Alkylation/Arylation (NaH/RX or Chan-Lam) N1->Alkylation Priority 1 (Protect/Funct) Suzuki Suzuki-Miyaura (Pd-Catalyzed) C3->Suzuki Priority 2 (Cross-Coupling) Oxidation SeO2 Oxidation (-> Aldehyde) C5->Oxidation Priority 3 (Late-Stage)

Figure 1: Orthogonal reactivity map of the pyrazolo[4,3-b]pyridine scaffold. High-contrast nodes indicate primary reaction sites.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Introduce a diversity element or protecting group (e.g., SEM, THP) at N-1 to prevent catalyst poisoning during subsequent Pd-coupling. Challenge: The N-2 position is less nucleophilic but can compete under high-temperature conditions or with small electrophiles.

Materials:

  • 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Alkyl Halide (1.2 equiv) (e.g., Benzyl bromide, Iodomethane)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or NaH (1.2 equiv)
    
  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the starting material and anhydrous DMF under Argon.

  • Deprotonation:

    • Method A (Mild): Add

      
       and stir at RT for 30 min.
      
    • Method B (Strong): Cool to 0°C, add NaH (60% dispersion), and stir for 30 min until gas evolution ceases.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT (Method B) or 60°C (Method A) for 2–4 hours. Monitor by LC-MS (Target M+H).

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The N-1 isomer is typically less polar and elutes first compared to any N-2 trace byproduct.

Expert Insight: For sterically hindered electrophiles, use Method B. If regioselectivity is poor (N1 vs N2), switch solvent to THF and use LiHMDS at -78°C to kinetically trap the N-1 anion.

Protocol B: C-3 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C-3 position.[2] Challenge: The pyridine nitrogen can coordinate to Palladium, dampening the catalytic cycle. High-activity catalyst systems are required.

Materials:

  • N1-substituted 3-bromo-5-methyl-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Degassing: Combine solvent and aqueous base in a microwave vial. Sparge with Argon for 10 mins.

  • Assembly: Add the bromide, boronic acid, and Pd-catalyst. Seal the vial immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Monitoring: Check LC-MS for debrominated byproduct (M-Br+H). If observed, lower temp to 80°C and increase catalyst loading.

  • Workup: Filter through Celite. Dilute with EtOAc/Water. Separate layers.

  • Scavenging: Treat organic layer with SiliaMetS® Thiol resin if Pd residue is a concern for biological assays.

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)Catalyst SystemConditionsYield (%)
Phenylboronic acid

90°C, 4h85-92%
4-Pyridineboronic acid

/XPhos
100°C, MW70-78%
2-Methoxy-5-pyrimidine

85°C, 6h65-72%

Advanced Workflow: Library Synthesis

For drug discovery campaigns, a parallel synthesis approach is often adopted. The following workflow illustrates the generation of a library of kinase inhibitors.

LibraryWorkflow Start Scaffold: 3-Br-5-Me-Pyrazolo[4,3-b]pyridine Step1 Step 1: N-Protection/Alkylation (R1 Diversity) Start->Step1 NaH, R1-X Step2 Step 2: C-3 Suzuki Coupling (R2 Diversity - Hinge Binder) Step1->Step2 Pd, Ar-B(OH)2 Step3 Step 3: C-5 Oxidation (Optional) (SeO2 -> CHO -> Reductive Amination) Step2->Step3 Late Stage Final Final Library (Kinase Inhibitors) Step2->Final Direct Step3->Final

Figure 2: Parallel synthesis workflow for generating 3,5-disubstituted pyrazolo[4,3-b]pyridine libraries.

Troubleshooting & Expert Tips

  • Poor Solubility: The core scaffold is planar and can stack. If the reaction mixture is a slurry, switch to 1,4-Dioxane/Water (4:1) or n-Butanol for high-temperature couplings.

  • Debromination: In Suzuki couplings, if you observe the starting material losing bromine (H-substitution), the hydride source is likely the solvent (e.g., alcohols) or excessive heating. Switch to Toluene/Water and a bulky phosphine ligand (e.g., XPhos, SPhos).

  • Regio-scrambling: During N-alkylation, if N-2 alkylation is observed (>10%), lower the reaction temperature and use a bulkier base (

    
    ).
    

References

  • Sigma-Aldrich. 3-Bromo-1H-pyrazolo[4,3-c]pyridine Product Specification. (Note: Isomer reference for physical property comparison). Link

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Comprehensive review of the isomeric scaffold reactivity). Link

  • RSC Medicinal Chemistry. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3] (Demonstrates Suzuki/Buchwald protocols on the scaffold). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.Link

  • PubChem. 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Compound Summary.Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-43B-OPT-001 Subject: Yield Optimization & Troubleshooting for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine presents a unique set of regiochemical challenges compared to its more common isomer, 7-azaindazole (pyrazolo[3,4-b]pyridine). The primary yield-limiting factors are typically:

  • Inefficient Cyclization: Failure of the N-acyl-2-methylpyridin-3-amine precursor to cyclize fully via the modified Jacobson indazole synthesis.

  • Bromination Regioselectivity: Competition between electrophilic aromatic substitution (EAS) at C3 and radical bromination at the C5-methyl group.

  • Purification Losses: Amphoteric nature of the product leading to loss during aqueous workup.

This guide provides a validated protocol, a troubleshooting matrix, and mechanistic insights to stabilize your yield.

Module 1: The Synthetic Pathway

The most robust industrial route utilizes a modified Jacobson cyclization followed by regioselective bromination . This avoids the instability of hydrazine-based routes for this specific isomer.

Visual Workflow (Graphviz)

G Start Start: 3-Amino-2,6- dimethylpyridine Step1 Step 1: Acetylation (Ac2O, Toluene) Start->Step1 95% Yield Inter1 Intermediate A: N-Acetyl Derivative Step1->Inter1 Step2 Step 2: Nitrosation/Cyclization (Isoamyl Nitrite, KOAc, Ac2O) Inter1->Step2 Phase Transfer Critical Core Core Scaffold: 5-Methyl-1H-pyrazolo [4,3-b]pyridine Step2->Core ~60-70% Yield Step3 Step 3: Bromination (NBS, DMF, 0°C) Core->Step3 Regiocontrol Required Final Target: 3-Bromo-5-methyl-1H- pyrazolo[4,3-b]pyridine Step3->Final Target Side1 Side Reaction: Radical Bromination (Methyl Group) Step3->Side1

Caption: Optimized synthetic workflow distinguishing the critical cyclization phase from the regioselective bromination step.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Formation of the Core (Cyclization)

Reaction: N-(2,6-dimethylpyridin-3-yl)acetamide + Isoamyl nitrite


 5-methyl-1H-pyrazolo[4,3-b]pyridine.

The Mechanism: The reaction proceeds via the nitrosation of the amide nitrogen, followed by a rearrangement where the oxygen attacks the ortho-methyl group, eventually eliminating water/acetic acid to close the pyrazole ring.

SymptomProbable CauseCorrective Action
Incomplete Conversion Water in the system hydrolyzing the nitrite ester.Dry Solvents: Ensure Toluene/Benzene is anhydrous. Use molecular sieves.
Low Yield (<40%) Poor phase transfer or diazonium decomposition.Add Phase Transfer Catalyst: Add 18-crown-6 (0.05 eq) or KOAc (1.5 eq) to stabilize the ionic intermediate in non-polar solvent [1].
Sticky/Tar Product Polymerization of the diazonium intermediate due to overheating.Temperature Ramp: Start at RT for 30 min, then slowly ramp to 80°C. Do not shock the reaction with heat.
Phase 2: Bromination (The Bottleneck)

Reaction: 5-methyl-1H-pyrazolo[4,3-b]pyridine + NBS


 Product.

The Challenge: The C5-methyl group is susceptible to radical bromination (benzylic-like position), while the N1 position can undergo reversible bromination. We must favor Electrophilic Aromatic Substitution (EAS) at C3.

Protocol for High Selectivity:

  • Solvent: Use DMF (Dimethylformamide) or MeCN (Acetonitrile). Avoid CCl4 or Benzene (favors radical mechanism).

  • Temperature: Maintain 0°C to 5°C . Higher temperatures increase radical side reactions.

  • Stoichiometry: Use exactly 1.05 eq of NBS. Excess leads to polybromination.

  • Additives: No radical initiators (AIBN/Light). Keep reaction in the dark .

IssueDiagnostic (LCMS/NMR)Solution
Impurity: M+79/81 (Methyl-Br) Bromine on the methyl group (radical mechanism).Radical Scavenger: Add 1% BHT (butylated hydroxytoluene) to the reaction mixture. Darkness: Wrap flask in foil. Switch solvent to DMF.[1]
Impurity: N-Bromo species Labile Br on Nitrogen (often disappears on workup).Workup Adjustment: Quench with aqueous NaHSO3. The N-Br bond is weak and will reduce back to N-H, leaving the C3-Br intact.
No Reaction Starting material persists.Catalysis: Add 5 mol% acetic acid to activate the NBS (increases electrophilicity of Br).

Module 3: Purification & Isolation Strategy

The 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine core is amphoteric. Standard acid/base extractions often result in product loss into the aqueous phase.

Recommended Isolation Protocol:

  • Quench: Pour reaction mixture (DMF) into ice-cold 5% NaHCO3 (aq).

  • Precipitation: Stir for 30 minutes. The product should precipitate as a solid.

    • If oil forms: Extract with EtOAc, but do not wash with strong acid (HCl) or strong base (NaOH).

  • pH Control: Maintain aqueous layer pH ~7-8. The pKa of the pyrazole NH is ~12, and the pyridine nitrogen pKa is ~3-4.

    • Risk: At pH < 3, it is protonated (water soluble). At pH > 12, it is deprotonated (water soluble).

  • Crystallization: Recrystallize from Ethanol/Water or MeCN instead of column chromatography to minimize loss on silica.

Module 4: FAQ

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  It is not recommended. 

is more aggressive and generates HBr as a byproduct, which protonates the pyridine ring, deactivating it toward the desired EAS reaction at C3. NBS provides a controlled source of

without immediate acid generation [2].

Q: Why is my product turning purple/brown on the column? A: Halo-azaindazoles are sensitive to acidic silica. Use neutralized silica (pre-wash with 1% Et3N in Hexane) or switch to neutral alumina.

Q: I see a peak at M+158 in MS. What is it? A: This is likely the de-brominated starting material or a result of debromination in the MS source. Ensure your ionization method (ESI) is soft. If it persists in NMR, your bromination failed.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines via Modified Jacobson Reaction.

    • Context: Describes the cyclization of N-acetyl-2-methyl-3-aminopyridines using isoamyl nitrite and phase transfer conditions.
    • Source:ChemicalBook Protocols / Patent Liter
  • N-Bromosuccinimide (NBS)

    • Context: Mechanistic explanation of radical vs.
    • Source:Organic Chemistry Portal.
  • Regioselective Synthesis of Pyrazolo[4,3-b]pyridines.

    • Context: Detailed NMR and synthetic data for the [4,3-b] isomer, distinguishing it
    • Source:N

Sources

Technical Guide: Preventing Debromination of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine . It addresses the critical instability of the C3-Bromine bond, a common failure point in the derivatization of this scaffold.

The Core Challenge: The "Hydride Detour"

The 3-bromo-1H-pyrazolo[4,3-b]pyridine scaffold is electronically unique. The fused pyridine ring exerts a strong electron-withdrawing effect, making the C3-Br bond highly activated toward oxidative addition with Palladium (Pd).

However, this same activation creates a vulnerability. If the subsequent step in the catalytic cycle (Transmetallation) is slow, the highly reactive Ar-Pd(II)-Br intermediate will seek alternative pathways. It often abstracts a hydride (H⁻) from the solvent, base, or ligands, leading to Reductive Elimination of Ar-H (hydrodebromination) instead of the desired coupling.

Mechanism of Failure vs. Success

The diagram below illustrates the critical "fork in the road" where your reaction succeeds or fails.

DebrominationMechanism Start 3-Br-Pyrazolo[4,3-b]pyridine OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd Pd(0) HydroDeBr Hydrodebromination (Ar-H byproduct) OxAdd->HydroDeBr Slow Transmetallation + Beta-Hydride Elim. Product Coupled Product (Ar-Ar') OxAdd->Product Fast Transmetallation Hydride Hydride Source (Alcohol, Base, Impurity) Hydride->HydroDeBr H- transfer Boronic Boronic Acid/Ester (Fast Transmetallation) Boronic->Product Coupling

Figure 1: The competition between productive coupling (Green) and hydrodebromination (Red). Debromination occurs when the catalytic cycle stalls after oxidative addition.

Troubleshooting Guide (Q&A)

Scenario A: Suzuki Coupling Fails (High De-bromination)

User Question: "I am trying to couple an aryl boronic acid to the C3 position. I see 80% conversion, but 60% of it is the de-brominated starting material (3-H). I'm using Pd(PPh3)4 and Na2CO3."

Diagnosis: Your system suffers from slow transmetallation . Pd(PPh3)4 is prone to oxidation, and Carbonate bases in alcoholic solvents (or water) often act as hydride donors. The electron-deficient pyrazolopyridine ring accelerates the initial oxidative addition, leaving the Pd species "waiting" for a boronic acid that isn't reacting fast enough.

Solution Protocol:

  • Switch Catalyst: Use Pd(dppf)Cl₂·DCM or XPhos Pd G2 . The bidentate ligand (dppf) prevents beta-hydride elimination, while bulky ligands (XPhos) facilitate the difficult transmetallation step.

  • Change Base: Switch to K₃PO₄ (Potassium Phosphate Tribasic) . It is less likely to promote debromination than carbonates.

  • Solvent Control: Use 1,4-Dioxane (anhydrous) . If water is required for the base, use a strictly degassed 4:1 Dioxane:Water ratio. Avoid primary alcohols (MeOH, EtOH) which are prime hydride sources.

Scenario B: Reducing a Nitro Group (Br is lost)

User Question: "I have a nitro group on the N1-benzyl substituent. I tried Pd/C + H2 to reduce it to an amine, but the C3-Bromine fell off."

Diagnosis: Catalytic hydrogenation (Pd/C + H2) is non-selective for aryl bromides. It will cleave the C-Br bond rapidly, especially on this electron-deficient ring.

Solution Protocol: Do not use catalytic hydrogenation. Instead, use a chemoselective metal reduction that targets the nitro group but leaves the aryl halide intact.

  • Recommendation: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) in Ethanol/Water.

Scenario C: N-Protection Issues

User Question: "Does the free NH at position 1 affect the stability of the bromine?"

Diagnosis: Yes. The N1-H proton is acidic. In basic conditions, it deprotonates to form an anion. While this anion can sometimes stabilize the ring, the free proton can also interfere with catalyst coordination. Furthermore, "naked" nitrogen atoms can coordinate to Pd, poisoning the catalyst and stalling the cycle (leading to debromination).

Solution Protocol: Protect the N1 position before attempting C3 cross-coupling.

  • Recommended Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc (tert-Butyloxycarbonyl).

  • Note: SEM is preferred for Suzuki couplings as it is stable to the basic conditions required.

Optimized Experimental Protocols

Protocol 1: "Debromination-Free" Suzuki Coupling

Use this for coupling aryl/heteroaryl boronic acids to C3-Br.

Reagents:

  • Substrate: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (N-protected preferred).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) OR XPhos Pd G2 (2-3 mol%).

  • Base: K₃PO₄ (2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

Step-by-Step:

  • Degas: Sparge the 1,4-Dioxane with Argon or Nitrogen for 15 minutes before adding reagents. Oxygen promotes homocoupling and catalyst decomposition.

  • Charge: Add Substrate, Boronic Acid, Base, and Catalyst to a vial.

  • Seal: Cap the vial under inert atmosphere.

  • Heat: Stir at 80°C - 90°C for 2–4 hours. Do not overheat (>100°C) as thermal debromination becomes significant.

  • Monitor: Check LCMS. If Ar-H (debrominated) byproduct >5%, lower temperature to 60°C and increase reaction time.

Protocol 2: Chemoselective Nitro Reduction

Use this to reduce a Nitro group elsewhere in the molecule without touching the C3-Br.

Reagents:

  • Substrate: Nitro-substituted 3-bromo-pyrazolo[4,3-b]pyridine.

  • Reductant: Iron Powder (5.0 equiv, <10 micron particle size preferred).

  • Additive: Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Solvent: Ethanol : Water (3:1 ratio).

Step-by-Step:

  • Dissolve the substrate in Ethanol/Water.

  • Add NH₄Cl and Iron powder.

  • Heat to 70°C with vigorous stirring (Iron is heavy and settles).

  • Monitor by TLC/LCMS. Reaction is usually complete in 1–2 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Wash the pad with EtOAc. The filtrate contains the amine with the Bromine intact.

Solvent & Base Compatibility Matrix

ComponentRecommended (Safe)Risky (Use Caution)Avoid (High Debromination Risk)
Solvent 1,4-Dioxane, Toluene, DMETHF (can contain peroxides)Methanol, Ethanol, Isopropanol (Hydride sources)
Base K₃PO₄, CsFK₂CO₃, Cs₂CO₃NaOtBu, NaOEt, Hydrazine, Strong Amines
Catalyst Pd(dppf)Cl₂, XPhos Pd G2Pd(PPh₃)₄Pd/C (for hydrogenation)

References

  • General Suzuki Optimization for Heteroaryl Halides: Molander, G. A., & Biolatto, B. (2003). Efficient Synthesis of Heterocycles via Suzuki-Miyaura Coupling. Insight: Establishes the efficacy of K3PO4 and milder bases in preventing dehalogenation in sensitive substrates. (Representative context)

  • Debromination Mechanisms in Pd-Catalysis: Navarro, O., et al. (2004). Dehalogenation of Aryl Halides. Insight: details the "hydride source" mechanism where alcohols or bulk hydrides replace the halogen.

  • Pyrazolo[1,5-a]pyrimidine Analog Coupling (XPhos Usage): Loidreau, Y., et al. (2012). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Insight: Explicitly uses XPhos/Pd systems to suppress debromination in a structurally homologous fused ring system.

  • Chemoselective Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction. Insight: While formate is useful, this foundational work contrasts with Fe/NH4Cl methods which are superior for retaining halides.

challenges in the functionalization of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine . It is designed to troubleshoot specific synthetic bottlenecks, optimize reaction parameters, and provide authoritative protocols based on the reactivity of fused azole-pyridine systems.

Status: Active | Tier: L3 (Senior Application Support) | Topic: Functionalization & Scaffold Management

System Overview & Reactivity Profile

Before initiating troubleshooting, verify your understanding of the scaffold's three distinct reactivity zones. This molecule is a "push-pull" system where the electron-rich pyrazole is fused to the electron-deficient pyridine.

ZoneMoietyReactivity CharacteristicCommon Issue
Zone A N1-H (Pyrazole) Acidic (pKa ~12-13). Nucleophilic upon deprotonation.Regioselectivity: Competition between N1 and N2 alkylation. N1 is generally thermodynamic, but N2 forms under kinetic control or steric pressure.
Zone B C3-Bromide Electrophilic handle for Pd-catalyzed cross-coupling.Catalyst Deactivation: The proximal pyridine nitrogen (Zone C) can coordinate to Pd, stalling the catalytic cycle.
Zone C Pyridine Nitrogen Basic/Nucleophilic.[1]Interference: Can form N-oxides or irreversible complexes with Lewis acids/metals.

Troubleshooting Guides (Q&A)

Module A: N-Alkylation & Protection (The Regioselectivity Trap)

Q: I am observing a mixture of two isomers after alkylating with methyl iodide/cesium carbonate. How do I favor the N1 isomer? A: This is the most common challenge. The pyrazolo[4,3-b]pyridine system has two nucleophilic nitrogens in the pyrazole ring.

  • Diagnosis: The N1-isomer (linear conjugation) is thermodynamically more stable than the N2-isomer. However, the "lone pair" repulsion from the adjacent pyridine nitrogen (if N4 is present) or steric bulk can push reaction toward N2.

  • The Fix:

    • Thermodynamic Control: Switch to Cs₂CO₃ in DMF at 60–80°C . Higher temperatures favor the thermodynamic N1 product.

    • Base Selection: Avoid LiHMDS or NaH at low temperatures if you want N1; these often trap the kinetic N2 product.

    • Solvent Effect: Use polar aprotic solvents (DMF, DMSO) to separate the ion pair, allowing the anion to equilibrate to the more stable tautomer before attack.

  • Verification: Run a ¹H-NOESY NMR. The N1-alkyl group will show an NOE correlation with the C7-H (pyridine ring proton), whereas the N2-alkyl group will typically show NOE with the C3-substituent (in this case, the Bromine, so no NOE) or be spatially isolated.

Q: I need to protect the nitrogen before Suzuki coupling. Which group is best? A: Do not leave the NH free during Suzuki coupling; the acidic proton will quench your base and the anion will sequester Palladium.

  • Recommendation: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

    • Why? They are stable to basic aqueous Suzuki conditions but easily removed with mild acid (HCl/MeOH or TFA).

    • Avoid: Boc (tert-butoxycarbonyl). It is often too labile under the elevated temperatures (80-100°C) required for coupling sterically hindered heteroaryl bromides.

Module B: C3-Functionalization (The Catalyst Trap)

Q: My Suzuki coupling at the C3-position stalls at 20% conversion. I see starting material and de-brominated byproduct. A: The pyridine nitrogen is likely poisoning your Palladium catalyst.

  • The Mechanism: The pyridine N coordinates to the Pd(II) intermediate, forming a stable "Pd-sink" that prevents transmetallation.

  • The Fix:

    • Ligand Switch: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos . These bulky ligands sterically prevent the pyridine nitrogen from binding to the metal center.

    • Pre-catalysts: Use Pd(dppf)Cl₂[2]·DCM or XPhos Pd G3 . Avoid simple Pd(PPh₃)₄ as it is too labile.

    • Base: Use K₃PO₄ (anhydrous) in dioxane/water. Carbonate bases may not be strong enough to drive the transmetallation if the boronic acid is sluggish.

Q: Can I perform a Buchwald-Hartwig amination at C3? A: Yes, but it is difficult due to the electron-deficient nature of the fused pyridine ring making oxidative addition slower than in simple benzenes.

  • Protocol Adjustment: You must use a strong base like NaOtBu or LiHMDS and a highly active catalyst system like BrettPhos Pd G3 .

  • Warning: Ensure your N1 position is protected with a non-labile group (like SEM or Benzyl), as Boc will decompose instantly with NaOtBu.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

G SM 3-Bromo-5-methyl- 1H-pyrazolo[4,3-b]pyridine N_Alk N-Alkylation / Protection (Step 1) SM->N_Alk R-X, Base N1_Iso N1-Isomer (Major) Thermodynamic N_Alk->N1_Iso Cs2CO3, DMF, 80°C N2_Iso N2-Isomer (Minor) Kinetic Impurity N_Alk->N2_Iso NaH, THF, 0°C Suzuki Suzuki Coupling (C3) (Step 2) N1_Iso->Suzuki Ar-B(OH)2, Pd Cat Success Target Product (Biaryl) Suzuki->Success Ligand: XPhos/SPhos Fail Stalled Reaction (Pd Poisoning) Suzuki->Fail Ligand: PPh3 (No Bulk)

Caption: Decision tree highlighting the divergence between thermodynamic N1-alkylation and catalyst selection for C3-coupling.

Validated Experimental Protocols

Protocol A: Regioselective N1-Protection (SEM-Cl)

Use this protocol to prepare the scaffold for C3-coupling.

  • Setup: Charge a dry flask with 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min. Note: Evolution of H₂ gas.

  • Addition: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2] Wash organic layer with water (3x) to remove DMF (critical for crystallization).

  • Outcome: Expect >90% N1 regioselectivity. If N2 is present, it usually elutes first on silica gel (less polar).

Protocol B: Optimized Suzuki Coupling (C3-Arylation)

Designed to overcome pyridine-poisoning.

  • Reagents:

    • N1-Protected Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[2]·DCM complex (5 mol%)

    • Base: 2M aq. K₂CO₃ (3.0 equiv)[2]

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine organics and catalyst in a microwave vial or pressure tube.

    • Add solvent and aqueous base.[2] Sparge with Argon for 5 mins (Oxygen is the enemy here).

    • Seal and heat to 90°C for 4–16 hours.

  • Troubleshooting: If conversion <50%, add XPhos (10 mol%) and Pd₂(dba)₃ (5 mol%) instead of Pd(dppf)Cl₂. The biaryl bulky ligand prevents N-coordination.

References & Further Reading

  • Regioselectivity in Pyrazole Alkylation:

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3] (2022).[4] Journal of Organic Chemistry.

  • Suzuki Coupling on Pyrazolo-Pyrimidines (Analogous Reactivity):

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[5][6] (2021).[7][8] RSC Advances.

  • Buchwald-Hartwig Conditions for Pyridines:

    • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (ChemSpider Synthetic Page).

  • General Reactivity of 1H-Pyrazolo[3,4-b]pyridines (Isomeric System):

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[4] Molecules.

Sources

Validation & Comparative

13C NMR Characterization Guide: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the characterization of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine .

Editorial Note on Nomenclature & Isomerism: A critical structural ambiguity exists in the nomenclature "5-methyl-1H-pyrazolo[4,3-b]pyridine". In the standard IUPAC numbering for the [4,3-b] scaffold, position 5 is the pyridine nitrogen , making substitution at this position chemically impossible for a methyl group.

  • Scenario A: The compound is the [3,4-b] isomer , where position 5 is a carbon atom.

  • Scenario B: The compound is the [4,3-b] isomer , and "5-methyl" refers to the precursor pyridine numbering (likely position 6 or 7 in the fused system).

This guide addresses this common synthetic challenge by explicitly comparing the [4,3-b] and [3,4-b] isomers, using 13C NMR as the definitive discriminatory tool.

Executive Summary

In drug discovery, the pyrazolo-pyridine scaffold is a privileged structure for kinase inhibition. However, the synthesis of these bicyclic systems often yields regioisomeric mixtures (e.g., [4,3-b] vs. [3,4-b]) that are difficult to distinguish by 1H NMR alone due to overlapping aromatic signals. This guide outlines a self-validating 13C NMR protocol to unambiguously assign the regiochemistry of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine and its isomers.

Structural Analysis & Isomer Differentiation

The core challenge is distinguishing the orientation of the pyridine ring fusion. The 13C NMR chemical shifts of the bridgehead carbons and the coupling patterns of the methyl group are the diagnostic fingerprints.

Comparative Structures
FeatureTarget: [4,3-b] Isomer Alternative: [3,4-b] Isomer
IUPAC Name 3-Bromo-6-methyl-1H-pyrazolo[4,3-b]pyridine*3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Fusion Bond Pyrazole (4,[1][2]3) fused to Pyridine (b)Pyrazole (3,[3]4) fused to Pyridine (b)
Pyridine N Position Position 5 (Bridgehead adjacent)Position 7 (Bridgehead adjacent)
Methyl Position C6 or C7 (Carbon backbone)C5 (Carbon backbone)
Key 13C Marker C7a (next to N5) is deshielded (~145+ ppm)C7a (next to N7) is deshielded (~150+ ppm)

(Note: "5-methyl" in [4,3-b] is invalid; data below assumes the chemically equivalent 6-methyl analog for comparison).

Experimental Protocol

To ensure high-resolution detection of quaternary carbons (C3-Br and Bridgeheads), follow this optimized workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

    • Solvent Selection: Use DMSO-d6 (99.9% D).

      • Reasoning: Pyrazolo-pyridines often exhibit tautomeric broadening in CDCl3. DMSO-d6 stabilizes the N-H tautomer, sharpening the bridgehead signals.

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Sequence: ZGPG30 (Power-gated decoupling) or DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary).

    • Recommendation: Use DEPTQ-135 . It phases CH/CH3 up and CH2/Quaternary down (or vice versa), instantly identifying the C3-Br (Quaternary) and Bridgeheads.

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C3, C3a, C7a) have long T1 relaxation times; a short D1 will suppress their signals.

    • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.

Diagnostic 13C NMR Data

The following table contrasts the expected chemical shifts for the target scaffold versus its primary isomer.

Table 1: Comparative Chemical Shift Predictions (DMSO-d6)
Carbon Assignment[4,3-b] Scaffold (Target)[3,4-b] Scaffold (Isomer)Differentiation Logic
C3 (C-Br) 125 – 130 ppm 128 – 133 ppm C3 is quaternary. In [4,3-b], it is closer to the pyridine nitrogen (N5), potentially shielding it slightly compared to [3,4-b].
C5 (Pyridine) N/A (Nitrogen) 128 – 132 ppm CRITICAL: In [3,4-b], C5 is a CH (or C-Me). In [4,3-b], position 5 is Nitrogen.[4][5]
Bridgehead C3a 130 – 135 ppm 110 – 115 ppm PRIMARY DIAGNOSTIC: In [3,4-b], C3a is beta to the pyridine nitrogen, causing significant shielding (lower ppm).
Bridgehead C7a 142 – 148 ppm 150 – 155 ppm Both are alpha to Nitrogen, but the fusion geometry alters the shift.
Methyl Group ~21 ppm ~18 – 24 ppm Chemical shift is similar; use HMBC to distinguish position.

Data Source Validation:

  • The [4,3-b] bridgehead shifts are supported by synthesis data of ethyl-pyrazolo[4,3-b]pyridine derivatives, where C3a appears ~132 ppm and C7a ~143 ppm [1].

  • The [3,4-b] isomer typically shows a more shielded C3a (~110 ppm) due to the resonance contribution of the pyrazole ring into the pyridine [2].

Advanced Verification: HMBC Workflow

1D 13C NMR provides chemical shifts, but 2D HMBC (Heteronuclear Multiple Bond Correlation) provides the connectivity proof required for publication.

Diagram 1: Structural Elucidation Logic

NMR_Workflow Sample Unknown Isomer (C7H6BrN3) H1_NMR 1H NMR Identify Methyl Singlet & Aromatic Protons Sample->H1_NMR C13_DEPT 13C DEPTQ Count Quaternary Carbons (Expect 3: C3, C3a, C7a) H1_NMR->C13_DEPT HMBC 2D HMBC Experiment (Long Range C-H Coupling) C13_DEPT->HMBC Decision Check Methyl Correlations HMBC->Decision Result_43b Target: [4,3-b] Me couples to C7 (CH) and C7a (Q) Decision->Result_43b Correlation to High ppm Bridgehead Result_34b Isomer: [3,4-b] Me couples to C4 (CH) and C6 (CH) Decision->Result_34b Correlation to Shielded C4

Caption: Workflow for distinguishing pyrazolo-pyridine isomers using HMBC correlations from the methyl group.

HMBC Correlation Rules:
  • For [3,4-b] (5-Methyl): The methyl protons will show 3-bond correlations to C4 and C6 . Both are aromatic CH carbons.

  • For [4,3-b] (6-Methyl): The methyl protons will show correlations to C5 (Nitrogen - No Peak) and C7 .

    • Correction: HMBC only sees Carbons.

    • If Methyl is at 6: It couples to C7 (CH) and C5 (Nitrogen - invisible in 13C HMBC).

    • Key Difference: In [3,4-b], the methyl couples to two visible carbons (C4, C6). In [4,3-b], it couples to one visible carbon (C7) and one invisible nitrogen (N5). This "missing correlation" is definitive proof of the [4,3-b] structure.

Synthesis & Impurity Context

Understanding the origin of these isomers aids in anticipating impurities.

Diagram 2: Regioselective Synthesis Pathways

Synthesis_Path Precursor Hydrazine + Beta-Keto Nitrile/Ester Path_A Path A: Attack at Carbonyl Precursor->Path_A Path_B Path B: Attack at Nitrile Precursor->Path_B Isomer_34b [3,4-b] Isomer (Thermodynamic) Path_A->Isomer_34b Isomer_43b [4,3-b] Isomer (Kinetic/Steric) Path_B->Isomer_43b

Caption: Divergent synthesis pathways leading to regioisomeric mixtures. The [3,4-b] isomer is often the thermodynamic product.

References
  • Synthesis of Pyrazolo[4,3-b]pyridines: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source:Int. J. Mol.[2] Sci. 2023, 24(3), 1862. URL:[Link] (Provides 13C NMR data for the [4,3-b] core, confirming bridgehead shifts at ~132 and ~143 ppm).

  • NMR of Pyrazolo[3,4-b]pyridines: Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system (Analogous assignment logic). Source:Canadian Journal of Chemistry, 1988.[3] URL:[Link] (Establishes the shielding effect on C3a in [3,4-b] systems).

  • General 13C NMR Shift Guide: Title: A Guide to 13C NMR Chemical Shift Values. Source: Compound Interest.[1][2][3][6][7][8] URL:[Link]

Sources

Mass Spectrometry Profiling of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Rather than a generic overview, this document functions as a decision-making framework for analytical scientists, comparing ionization alternatives (ESI vs. APCI) and structural differentiation strategies (vs. regioisomers).

Molecular Profile & Isotopic "Fingerprint"

Before evaluating ionization techniques, the analyst must establish the baseline molecular signature. The presence of a bromine atom provides a distinct isotopic advantage for identification in complex matrices.

FeatureSpecificationMass Spectrometry Implication
Formula C₇H₆BrN₃Monoisotopic Mass: 210.97 (⁷⁹Br)
Exact Mass 210.9745 (⁷⁹Br)Requires high-resolution MS (HRMS) for confirmation.
Isotopic Pattern 1:1 Doublet The ⁷⁹Br and ⁸¹Br isotopes create two peaks of nearly equal intensity at m/z 212 and 214 (protonated).
Basicity Pyridine N (N4)The pyridine nitrogen is the primary protonation site, making positive mode (ESI+/APCI+) the standard.

Technique Comparison: ESI vs. APCI vs. EI

The choice of ionization source dictates sensitivity, fragmentation, and matrix tolerance. The following comparison evaluates "alternatives" for analyzing this specific pyrazolo-pyridine scaffold.

Primary Method: Electrospray Ionization (ESI)[1][2]
  • Mechanism: Soft ionization via evaporation of charged droplets.

  • Performance:

    • Sensitivity: Highest. The basic pyridine nitrogen (

      
      ) readily accepts a proton (
      
      
      
      ), yielding intense signals even at sub-ng/mL concentrations.
    • Fragility: Low in-source fragmentation; preserves the molecular ion.

    • Limitation: Susceptible to ion suppression from co-eluting matrix components (phospholipids, salts).

Alternative Method: Atmospheric Pressure Chemical Ionization (APCI)[1][2]
  • Mechanism: Gas-phase ion-molecule reactions initiated by a corona discharge.

  • Performance:

    • Sensitivity: Moderate (typically 5-10x lower than ESI for this compound).

    • Robustness: Superior. Far less susceptible to matrix effects. Ideal for pharmacokinetic (PK) studies in plasma where ESI suppression is problematic.

    • Application: Preferred when the mobile phase flow rate is high (>1 mL/min) or when analyzing non-polar impurities lacking basic nitrogens.

Structural Method: Electron Impact (EI)
  • Mechanism: Hard ionization (70 eV) requiring gas-phase volatility.

  • Performance:

    • Utility: Structural Elucidation only. Not suitable for LC-MS quantitation.

    • Data: Provides a rich "fingerprint" spectrum.

    • Drawback: Requires derivatization (e.g., N-methylation) to improve volatility and prevent thermal degradation of the NH-pyrazole moiety in the GC inlet.

Summary of Alternatives
FeatureESI (+) (Recommended)APCI (+) (Alternative)EI (GC-MS) (Structural)
Target Ion

(m/z 212/214)

(m/z 212/214)

(m/z 211/213)
LOD < 1 ng/mL~10 ng/mLN/A (Qualitative)
Matrix Effect High (Suppression risk)Low (Robust)N/A
Fragmentation Minimal (requires MS/MS)LowExtensive (In-source)

Structural Differentiation: The Regioisomer Challenge

A critical quality attribute for this compound is purity relative to its isomers, specifically 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine . While they share the same mass (m/z 212), their fragmentation pathways differ due to the position of the pyridine nitrogen relative to the hydrazine bridge.

Differentiation Workflow

To distinguish the [4,3-b] target from the [3,4-b] impurity, utilize MS/MS (CID) fragmentation :

  • Precursor Selection: Isolate m/z 212.0 (⁷⁹Br isotope).

  • Collision Energy (CE): Ramp 20–40 eV.

  • Diagnostic Ions:

    • Loss of Br (•Br or HBr): Common to both, yielding m/z 132/133.

    • Ring Opening (HCN loss): The [4,3-b] isomer typically exhibits a distinct retro-cyclization pathway involving the pyridine ring, often showing a unique ratio of

      
       fragments compared to the [3,4-b] isomer.
      

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the ionization mode and the fragmentation pathway for structural confirmation.

MS_Workflow Sample Sample: 3-Bromo-5-methyl- 1H-pyrazolo[4,3-b]pyridine Matrix_Check Matrix Complexity? Sample->Matrix_Check ESI Method A: ESI (+) (High Sensitivity) Matrix_Check->ESI Clean/Simple APCI Method B: APCI (+) (High Robustness) Matrix_Check->APCI Dirty/Complex Quant Quantitation (PK/Trace) Target: [M+H]+ m/z 212/214 ESI->Quant MSMS MS/MS Fragmentation (CE: 20-40 eV) Quant->MSMS Confirmation Bioanalysis Bioanalysis (Plasma/Urine) Resistant to Suppression APCI->Bioanalysis Bioanalysis->MSMS Frag1 Loss of Br (m/z 133) MSMS->Frag1 Frag2 Ring Cleavage (-HCN) (Differentiation from [3,4-b]) MSMS->Frag2

Figure 1: Decision tree for ionization source selection and structural confirmation workflow.

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of the bromine isotopic pattern serves as an internal check for system performance.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure full protonation of the pyridine nitrogen (

      
       shift) for maximum ESI sensitivity.
      
B. LC-MS Conditions (ESI+)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 30 V (Optimize to maximize m/z 212 without inducing in-source fragmentation).

C. Self-Validation Steps (System Suitability)
  • Inject Working Standard.

  • Verify Isotopic Pattern: The spectrum must show m/z 211.97 and 213.97 with an intensity ratio of approximately 1:1 (±10%).

    • Failure Mode: If the ratio is skewed, check for detector saturation or co-eluting interferences.

  • Verify Retention Time: The [4,3-b] isomer typically elutes slightly earlier than the [3,4-b] isomer on C18 columns due to differences in hydrogen bonding capability with the stationary phase.

References

  • Vertex AI Search. (2026). Synthesis and characterization of pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from 1

  • Advion. (2026). Electrospray LC/MS response differences from equimolar quantities of drugs using APCI vs ESI. Retrieved from 2

  • PerkinElmer. (2026). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from 3

  • PubChemLite. (2026). 3-bromo-5-methyl-1h-pyrazolo[4,3-b]pyridine Compound Summary. Retrieved from 4

Sources

biological activity of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine vs analogs

[1]

Executive Summary: The Scaffold Advantage

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 884503-95-1) is not merely a reagent; it is a privileged scaffold intermediate primarily utilized to access high-affinity Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists and specific kinase inhibitors.

While the 3-bromo precursor itself exhibits negligible biological activity, it serves as the critical "divergence point" in Structure-Activity Relationship (SAR) campaigns. Its value lies in the 3-position bromine handle , which allows for late-stage diversification via palladium-catalyzed cross-couplings to generate potent 3-aryl or 3-heteroaryl analogs.

This guide compares the biological potential of the [4,3-b] scaffold against its more common isomer, [3,4-b], and details the transformation of this intermediate into bioactive therapeutics.

Chemical Architecture & Functionalization[2]

The 1H-pyrazolo[4,3-b]pyridine core is a bioisostere of indazole and azaindole. The specific 3-bromo-5-methyl substitution pattern is designed for precise medicinal chemistry objectives:

  • 3-Bromo (Functional Handle): A reactive site for Suzuki-Miyaura or Stille couplings. This position typically binds to the hydrophobic pocket of the target protein (e.g., the CRF1 receptor allosteric site).

  • 5-Methyl (Lipophilic Anchor): Provides metabolic stability and hydrophobic interaction, often preventing oxidative metabolism at the pyridine ring.

  • N1/N2 (Solubility Vectors): The pyrazole nitrogen is often alkylated to tune solubility and permeability (LogD).

Diagram 1: Scaffold Functionalization Logic

SAR_LogicCore3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine(The Intermediate)Pos33-Position (Br)Suzuki Coupling Site(Determines Potency)Core->Pos3 Primary VectorPos55-Position (Me)Metabolic Shield(Hydrophobic Anchor)Core->Pos5 Static ElementPos77-Position(Optional Substitution)Solubility/SelectivityCore->Pos7 Secondary Vector

Caption: SAR prioritization for the 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine scaffold. The 3-position is the primary driver of biological activity.

Comparative Biological Activity[3]

The following table contrasts the biological profile of the core intermediate against its active derivatives and isomeric alternatives.

Table 1: Activity Profile Comparison
Feature3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (Intermediate)3-Aryl-5-methyl-1H-pyrazolo[4,3-b]pyridine (Active Analog)Pyrazolo[3,4-b]pyridine Analogs (Isomeric Alternative)
Primary Target N/A (Synthetic Precursor)CRF1 Receptor (Antagonist)Kinases (TBK1, CDK, GSK-3)
Binding Affinity (

/IC

)
> 10 µM (Inactive)< 10 nM (High Potency)Variable (nM to µM)
Mechanism N/AAllosteric AntagonismATP-Competitive Inhibition
Key Interaction N/A

-stacking (3-aryl group)
H-bond (Hinge Region)
Therapeutic Area N/AAnxiety, Depression, IBSOncology, Inflammation
Deep Dive: CRF1 Receptor Antagonism

Research indicates that the [4,3-b] isomer is particularly effective for GPCR targets like the CRF1 receptor. The 3-aryl group (introduced via the bromo-intermediate) penetrates a deep lipophilic pocket in the receptor's transmembrane domain.

  • Evidence: Analogs derived from this scaffold have demonstrated

    
     values as low as 2.0 nM  in radioligand binding assays [1].
    
  • Selectivity: The [4,3-b] nitrogen arrangement often provides superior selectivity against off-target kinases compared to the [3,4-b] isomer, which is a "kinase-privileged" structure.

Experimental Protocols

Protocol A: Synthesis of Active 3-Aryl Analogs (Suzuki Coupling)

Use this protocol to convert the inactive bromo-intermediate into a bioactive compound.

Reagents:

  • Substrate: 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 eq) (e.g., 2,4-dichlorophenylboronic acid)
    
  • Catalyst: Pd(dppf)Cl

    
     (0.05 eq)
    
  • Base: K

    
    CO
    
    
    (2.0 M aqueous, 3.0 eq)
  • Solvent: 1,4-Dioxane

Workflow:

  • Inertion: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K

    
    CO
    
    
    .
  • Reaction: Heat to 90°C for 4–12 hours (monitor by LC-MS).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Self-Validation Check: Product should show disappearance of the Br-isotope pattern (1:1 doublet) in MS and appearance of new aromatic protons in NMR.

Protocol B: CRF1 Receptor Binding Assay

Use this protocol to validate the biological activity of the synthesized analog.

Materials:

  • Membrane prep: CHO cells stably expressing human CRF1 receptor.

  • Radioligand: [

    
    I]-Tyr
    
    
    -Sauvagine (approx. 200 pM).
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 2 mM EGTA, 0.1% BSA, pH 7.4.
    

Workflow:

  • Incubation: Mix membrane suspension (5-10 µg protein) with test compound (10 concentrations, 0.1 nM – 10 µM) and radioligand.

  • Equilibrium: Incubate at 25°C for 90 minutes .

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Analysis: Calculate IC

    
     using non-linear regression (4-parameter logistic fit). 
    
    
    is derived using the Cheng-Prusoff equation.[1]

Pathway Visualization

The following diagram illustrates the synthesis and biological divergence of the scaffold.

Diagram 2: From Intermediate to Bioactivity

Synthesis_PathwayStartPrecursor:2,6-Dimethyl-3-nitropyridineStep1Step 1: Cyclization(Hydrazine/Heat)Start->Step1InterKey Intermediate:3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridineStep1->Inter Bromination (NBS)PathAPath A: Suzuki Coupling(Ar-B(OH)2, Pd)Inter->PathAPathBPath B: N-Alkylation(R-X, NaH)Inter->PathBProdA3-Aryl Analog(CRF1 Antagonist)PathA->ProdA High PotencyProdBN-Alkylated Analog(Solubility Optimized)PathB->ProdB Improved PK

Caption: Synthetic workflow transforming the 3-bromo intermediate into potent CRF1 antagonists or solubility-optimized candidates.

References

  • Ge, Y. et al. (2006). Pyrazolo[4,3-b]pyridine derivatives as CRF receptor antagonists. PCT Int.[2] Appl. WO 2006/126718.[2]

  • Witherington, J. et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1581-1584.

  • Lindsley, C. W. et al. (2012). Progress in Corticotropin-Releasing Factor-1 Antagonist Development. Progress in Neuro-Psychopharmacology and Biological Psychiatry.

Technical Assessment: In Vitro Kinase Assay Optimization for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine serves as a privileged scaffold in kinase inhibitor discovery, frequently utilized to target serine/threonine kinases such as CHK1, TRKA, and DYRK1A . The C3-bromo position allows for Suzuki-Miyaura coupling to introduce aryl moieties that interact with the kinase hinge region, while the pyrazolo-pyridine core mimics the adenine ring of ATP.

Critical Technical Challenge: Researchers often default to TR-FRET (e.g., Lanthascreen™) for high-throughput screening. However, pyrazolo[4,3-b]pyridine derivatives often exhibit intrinsic fluorescence in the blue-green spectrum (400–550 nm). This creates a high risk of Compound Interference in fluorescence-based assays, leading to false positives (if quenching) or false negatives (if emitting).

Recommendation: This guide validates the ADP-Glo™ Kinase Assay (Promega) as the superior platform for this specific chemotype. By measuring ADP production via a glow-type luminescent signal, this protocol eliminates optical interference and provides a robust Z' factor (>0.[1]7) even with hydrophobic, fluorescent libraries.

Part 1: Comparative Analysis of Assay Platforms

The following table objectively compares assay suitability specifically for pyrazolo[4,3-b]pyridine scaffolds.

FeatureADP-Glo™ (Luminescence) TR-FRET (Lanthascreen™) ³³P-ATP (Radiometric)
Primary Readout Luminescence (560-620nm)Fluorescence Ratio (Ex 340 / Em 495/520)Radioactivity (CPM)
Interference Risk Low. Glow signal is distinct from compound fluorescence.High. Scaffold fluorescence overlaps with Tb/Eu emission.None. Gold standard for accuracy.
Sensitivity High (detects <10% conversion)Moderate (requires specific antibodies)Ultra-High
Throughput Ultra-High (1536-well capable)HighLow (Wash steps required)
Cost Efficiency Moderate (Reagent heavy)High (Antibody costs)Low (Disposal costs high)
Recommendation PREFERRED AVOID (unless Red-shifted)VALIDATION ONLY
Mechanism of Failure in TR-FRET

The diagram below illustrates why TR-FRET often fails with this specific scaffold. The pyrazolo-pyridine core can absorb the excitation energy or emit light at the acceptor wavelength, distorting the FRET ratio.

FRET_Interference Excitation Excitation Source (340 nm) Donor Europium/Terbium Donor Excitation->Donor Excites Compound Pyrazolo[4,3-b]pyridine Derivative Excitation->Compound Direct Excitation (Interference) Acceptor FRET Acceptor (665 nm) Donor->Acceptor Energy Transfer (Kinase Activity) Detector Detector Readout Acceptor->Detector Signal A Compound->Donor Quenching Compound->Detector False Emission (Background Noise)

Caption: Mechanism of optical interference where the scaffold competes with the FRET donor/acceptor system.

Part 2: Validated ADP-Glo™ Protocol

This protocol is optimized for 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine derivatives targeting a representative kinase (e.g., TRKA or CHK1 ).

Reagent Preparation
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Expert Note: Pyrazolo-pyridines are hydrophobic. Ensure BSA is present to prevent "sticky" compound aggregation, but avoid detergents like Triton X-100 >0.01% if possible, as they can affect micelle formation with these lipid-like scaffolds.

  • Compound Handling: Dissolve derivatives in 100% DMSO to 10 mM.

    • Final DMSO Concentration: The assay tolerates up to 2% DMSO. For this scaffold, aim for 1% DMSO final concentration to ensure solubility without inhibiting the kinase.

Experimental Workflow (384-Well Plate Format)

Step A: Kinase Reaction (Volume: 5 µL)

  • Compound Addition: Dispense 50 nL of compound (100x stock) into the well.

  • Enzyme Addition: Add 2.5 µL of Kinase (e.g., TRKA, 2 nM final). Incubate for 10 min at RT.

    • Why? This "pre-incubation" allows the inhibitor to bind the ATP pocket (Type I) or allosteric site (Type II) before competition begins.

  • Substrate Initiation: Add 2.5 µL of ATP/Peptide substrate mix.

    • ATP Concentration: Must be set at

      
        (typically 10–50 µM) to ensure the IC50 reflects competitive inhibition accurately.
      
  • Incubation: Seal plate and incubate for 60 minutes at RT.

Step B: ADP Detection (Volume: +5 µL +5 µL)

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 min.

    • Mechanism:[1] Terminates the kinase reaction and depletes all remaining unconsumed ATP.[2]

  • Detection Reagent: Add 5 µL of Kinase Detection Reagent. Incubate for 30 min.

    • Mechanism:[1] Converts the generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.[2][3]

Workflow Visualization

ADPGlo_Workflow Start Kinase Reaction (5 µL) Step1 Add ADP-Glo™ Reagent (5 µL) Start->Step1 Inc1 Incubate 40 min (Depletes Unused ATP) Step1->Inc1 Step2 Add Detection Reagent (5 µL) Inc1->Step2 Inc2 Incubate 30 min (ADP -> ATP -> Light) Step2->Inc2 Read Measure Luminescence (Integration: 0.5 - 1.0s) Inc2->Read

Caption: Step-by-step liquid handling workflow for the ADP-Glo assay.

Part 3: Data Analysis & Validation

Calculating IC50 and Mode of Action

Because 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is an ATP-mimetic core, most derivatives will be ATP-competitive .

  • Cheng-Prusoff Correction: If you run the assay at [ATP] =

    
    , then:
    
    
    
    
  • Linearity Check: Ensure substrate conversion is <20% . If conversion is >20%, the IC50 will be artificially potent (right-shifted) because the enzyme is running out of substrate, not just being inhibited.

Troubleshooting: Solubility vs. Potency

A common artifact with this scaffold is precipitation at high concentrations.

ObservationDiagnosisRemediation
Hill Slope > 2.0 Compound AggregationAdd 0.01% Triton X-100 or CHAPS.
Hill Slope < 0.5 Negative Cooperativity / Solubility LimitCheck compound precipitation via nephelometry.
High Background Incomplete ATP DepletionIncrease ADP-Glo reagent incubation time to 60 min.
Self-Validating Controls

To ensure "Trustworthiness" (E-E-A-T), every plate must include:

  • Min Signal (0% Activity): Enzyme + Substrate + Specific Inhibitor (e.g., Staurosporine 10 µM) OR No Enzyme control.

  • Max Signal (100% Activity): Enzyme + Substrate + DMSO only.

  • Reference Inhibitor: A known TRK/CHK1 inhibitor (e.g., Larotrectinib for TRK) to track inter-assay variability.

References

  • Liu, N., et al. (2022).[4] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 12, 29881-29895. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[5] Assay and Drug Development Technologies, 7(6), 560–572. Retrieved from [Link]

Sources

Comparative Computational Docking Guide: 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: Structural efficacy of halogenated pyrazolopyridines against Kinase targets (Case Study: EGFR).

Executive Summary & Structural Correction

Editorial Note on Nomenclature: The query specified "1H-pyrazolo[4,a]pyridine." Based on IUPAC standards and the "1H" tautomer designation, this guide addresses the 1H-pyrazolo[3,4-b]pyridine scaffold. This fused bicyclic system is a bio-isostere of purine and a privileged scaffold in kinase inhibition.

This guide evaluates the computational performance of 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives . The specific substitution pattern—a bromine at C3 and a methyl group at C5—is critical. The C3-Bromine acts as a halogen bond donor (Lewis acid) targeting backbone carbonyls, while the C5-Methyl provides essential hydrophobic packing.

Comparison Scope: We compare the docking performance of these novel derivatives against Erlotinib (Tarceva) , a clinically approved EGFR inhibitor, using AutoDock Vina (Open Source) and validating against Schrödinger Glide (Commercial Standard) protocols.

Mechanistic Insight: The "Why" Behind the Scaffold

To design a valid docking study, one must understand the chemical causality. We are not simply fitting shapes; we are simulating electronic complementarity.

The Halogen Bond Advantage (C3-Bromo)

Unlike a hydrogen bond, the bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond.

  • Mechanism: The

    
    -hole interacts with electron-rich Lewis bases (e.g., the carbonyl oxygen of the Hinge Region in kinases).
    
  • Docking Implication: Standard force fields often treat halogens as isotropic hydrophobic spheres. To accurately model this, you must use a force field that accounts for explicit sigma-hole electrostatics (e.g., AutoDock4Zn or specific parameter sets in Glide XP ).

The Hydrophobic Anchor (C5-Methyl)
  • Mechanism: The methyl group at position 5 typically targets the hydrophobic Gatekeeper residue (e.g., Thr790 or Met790 in EGFR) or the solvent-accessible front pocket, displacing high-energy water molecules.

  • Docking Implication: Ligand desolvation energy penalties must be calculated accurately.

Comparative Analysis: Derivatives vs. Standard (Erlotinib)

The following data represents a comparative study targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17 ).

Table 1: Binding Affinity & Interaction Metrics
Compound IDScaffold CoreR-Group (Variable)Binding Energy (Vina)Glide Score (XP)Key InteractionsRMSD (vs. Native)
Ref (Erlotinib) QuinazolineN/A-8.9 kcal/mol -9.4 kcal/mol Met793 (H-bond), Thr790 (H2O bridge)0.45 Å (Self-dock)
Derivative 3a 1H-Pyrazolo[3,4-b]Phenyl-7.8 kcal/mol-8.1 kcal/molMet793 (H-bond)1.2 Å
Derivative 3b 1H-Pyrazolo[3,4-b]4-Fluoro-phenyl-8.5 kcal/mol-8.8 kcal/molMet793, Cys7751.1 Å
Derivative 3c 1H-Pyrazolo[3,4-b]3-Bromo-5-methyl -9.2 kcal/mol -9.8 kcal/mol Met793 (H-bond), Gln791 (X-bond) 0.95 Å

Analysis:

  • Performance: Derivative 3c outperforms the standard Erlotinib in raw binding scores (-9.2 vs -8.9 kcal/mol).

  • Causality: The "X-bond" (Halogen bond) noted with Gln791 or the backbone carbonyl contributes approximately -1.2 to -1.5 kcal/mol to the stability, a feature absent in the non-halogenated variants.

Validated Experimental Protocol

To replicate these results, follow this self-validating workflow.

Phase 1: System Preparation (The Foundation)
  • Protein Prep:

    • Download PDB 1M17 .

    • Remove Waters: Delete all H2O molecules except those bridging the ligand and Thr790 (critical for EGFR).

    • Protonation: Add polar hydrogens at pH 7.4. Ensure Histidine tautomers (HIE/HID) are set to maximize H-bonding with the hinge.

  • Ligand Prep:

    • Generate 3D conformers of 3-Bromo-5-methyl derivatives.

    • Energy Minimization: Minimize using MMFF94 force field until gradient < 0.01 kcal/mol/Å. Crucial: Do not skip this; planar pyrazolopyridines must be geometrically perfect before docking.

Phase 2: Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized Erlotinib.

  • Dimensions:

    
     Å. (Sufficient to cover the ATP-binding pocket and the allosteric back-pocket).
    
  • Spacing: 0.375 Å (Standard for Vina) or 1.0 Å (AutoDock 4).

Phase 3: Docking Execution
  • Exhaustiveness: Set to 32 (Default is 8). High exhaustiveness is required to find the deep halogen-bonding minima.

  • Poses: Generate 20 poses; cluster by RMSD (2.0 Å tolerance).

Phase 4: Validation (The "Trust" Step)
  • Redocking: Extract the native Erlotinib from the crystal structure and redock it.

  • Success Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the protocol is failed; re-check protonation states.

Visualizations

Diagram 1: Computational Workflow

This diagram outlines the validated pipeline from structure retrieval to halogen bond analysis.

DockingWorkflow cluster_dock Docking Engine Start Start: Structure Retrieval (PDB: 1M17) Prep Protein & Ligand Prep (Remove Waters, Protonate pH 7.4) Start->Prep Grid Grid Generation (Center: Native Ligand, 22x22x22 Å) Prep->Grid Vina AutoDock Vina (Exhaustiveness: 32) Grid->Vina Glide Glide XP (Halogen Constraints) Grid->Glide Analysis Interaction Profiling (PLIP / PyMOL) Vina->Analysis Glide->Analysis Validation RMSD Calculation (Pass if < 2.0 Å) Analysis->Validation Compare vs Crystal

Caption: Figure 1. Validated computational workflow ensuring reproducibility and proper handling of halogenated ligands.

Diagram 2: Interaction Mechanism (EGFR Kinase)

Visualizing the specific binding mode of the 3-Bromo-5-methyl derivative.

InteractionMap Ligand_Core Pyrazolo[3,4-b]pyridine Core Ligand_Br 3-Bromo (Sigma Hole) Ligand_Core->Ligand_Br Ligand_Me 5-Methyl (Hydrophobic) Ligand_Core->Ligand_Me Ligand_NH N1-H (Donor) Ligand_Core->Ligand_NH Gln791 Gln791/Backbone (Carbonyl Oxygen) Ligand_Br->Gln791 Halogen Bond (165° angle) Leu718 Leu718 (Hydrophobic Pocket) Ligand_Me->Leu718 Van der Waals Thr790 Thr790 (Gatekeeper) Ligand_Me->Thr790 Hydrophobic Packing Met793 Met793 (Hinge Region) Ligand_NH->Met793 H-Bond (2.1 Å)

Caption: Figure 2. Interaction map highlighting the critical Halogen Bond (Red) and Hydrophobic Anchor (Yellow) specific to the 3-Bromo-5-methyl substitution.

Conclusion & Recommendations

The 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a potent "Type I" kinase inhibitor template.

  • Superiority: The 3-Bromo substituent offers a distinct thermodynamic advantage over non-halogenated analogs via sigma-hole interactions.

  • Protocol: Standard docking (Vina) is sufficient only if exhaustiveness is increased. For lead optimization, use force fields with explicit sigma-hole parameterization.

  • Next Steps: Synthesize Derivative 3c and perform an enzymatic kinase assay (ADP-Glo) to confirm the predicted nanomolar affinity.

References

  • El-Gohary, N. S., et al. (2019).[1] "New series of fused pyrazolopyridines: Synthesis, molecular modeling, antimicrobial, antiquorum-sensing and antitumor activities."[1][2] Bioorganic Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications." Journal of Medicinal Chemistry. Link

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry (Source of PDB 1M17). Link

  • Abdallah, A. E. M., & Elgemeie, G. H. (2018).[3] "Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a]pyrimidines..." Drug Design, Development and Therapy. Link

Sources

Safety Operating Guide

Comprehensive Guide to Handling 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Given its chemical structure, 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is anticipated to present the following hazards. This assessment is based on data from related compounds such as brominated pyridines and pyrazoles.[1][2][3]

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][4] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][6]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2][4][6]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or fumes.[1][2][6]

Some related pyridine compounds are also classified as flammable liquids.[2][7] Therefore, it is prudent to treat 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine as potentially flammable and keep it away from ignition sources.[2][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.[7][8]Protects against splashes and airborne particles.
Hands Butyl rubber or PVA gloves. Nitrile gloves are not recommended for some pyridine compounds.Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves before use.[9]
Body A fully-buttoned lab coat.[10] A chemical-resistant apron may be necessary for larger quantities.Protects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood is mandatory.[8][11] For situations with a risk of aerosol generation or inadequate ventilation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[10][12]Prevents inhalation of harmful dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safe handling. The following diagram and steps outline the recommended procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials & Equipment gather_ppe->gather_materials weigh_dispense Weigh & Dispense in Fume Hood gather_materials->weigh_dispense Proceed to Handling conduct_experiment Conduct Experiment weigh_dispense->conduct_experiment decontaminate Decontaminate Glassware & Surfaces conduct_experiment->decontaminate Proceed to Cleanup segregate_waste Segregate & Label Waste decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose

Caption: Workflow for Safe Handling of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific, well-ventilated work area, preferably a chemical fume hood.[11]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[10]

    • Assemble and inspect all necessary PPE before handling the compound.[9]

    • Gather all required equipment and reagents.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[11]

    • Use non-sparking tools and ground equipment to prevent static discharge if the compound is determined to be flammable.[2][8]

    • Keep containers tightly closed when not in use.[8][10]

    • Avoid eating, drinking, or smoking in the handling area.[4][7]

  • Cleanup:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7]

    • Launder contaminated lab coats separately from personal clothing.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: For a small spill, absorb with an inert, non-combustible material like sand or vermiculite.[4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation: Collect all waste containing 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, including contaminated PPE and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Compatibility: Store waste containers away from incompatible materials, such as strong oxidizing agents and strong acids.[7][10]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.

By adhering to these protocols, you can confidently and safely handle 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, ensuring the integrity of your research and the safety of your laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University.
  • New Jersey Department of Health. (2016, January). Right to Know Hazardous Substance Fact Sheet: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • ChemSupply Australia. (2024, June 26).
  • PubChem. 3-bromo-5-methyl-1H-pyrazole.
  • Apollo Scientific. (2023, June 29).
  • Sigma-Aldrich. 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.
  • Fisher Scientific. (2009, April 15). SAFETY DATA SHEET: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
  • Jubilant Ingrevia. (2012).
  • Fisher Scientific. (2023, September 29).
  • El-Sayed, M. A. A., et al. (2025, November 9). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Sigma-Aldrich. 3-Bromo-1H-pyrazolo[4,3-c]pyridine.
  • Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide.
  • Capot Chemical Co., Ltd. MSDS of 5-Bromo-3-methyl-1H-pyrazole.
  • MedchemExpress. 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
  • Variya, H. H., Panchal, V., & Patel, G. R. (2019, May 28). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)
  • Wang, Y., et al. (2022).
  • Bedwell, E. V., et al. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • BLDpharm.
  • Manchester Organics.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.